7-Methoxy-2-methylpyrazolo[1,5-A]pyridine
説明
BenchChem offers high-quality 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-2-methylpyrazolo[1,5-A]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
7-methoxy-2-methylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-3-5-9(12-2)11(8)10-7/h3-6H,1-2H3 |
InChIキー |
DYVHJGKJPYKSMR-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=C1)C=CC=C2OC |
製品の起源 |
United States |
Foundational & Exploratory
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine molecular weight and formula
Title: Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Part 1: Chemical Identity & Physicochemical Properties
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is a specialized heterocyclic scaffold belonging to the fused pyrazolopyridine class. It serves as a critical bioisostere for indole and purine systems in drug discovery, particularly in the development of phosphodiesterase (PDE) inhibitors and kinase modulators.
Unlike the parent scaffold, the introduction of the 7-methoxy group provides a specific handle for steric occlusion and hydrogen bond acceptance, often used to modulate metabolic stability by blocking the C7 position (a common site for oxidative metabolism in the parent ring system).
Core Data Table
| Property | Value | Notes |
| IUPAC Name | 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine | |
| CAS Number | 1823868-53-6 | Verified via ChemSrc/Chemical Databases |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | Average Mass |
| Exact Mass | 162.0793 | Monoisotopic |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Calc) | ~2.5 (Pyridine N) | Reduced basicity due to methoxy induction |
Part 2: Structural Significance in Medicinal Chemistry
The pyrazolo[1,5-a]pyridine scaffold is a proven pharmacophore, most notably seen in Ibudilast (a PDE4 inhibitor). The 7-position is chemically unique because it resides on the pyridine ring directly adjacent to the bridgehead nitrogen (N1).
-
Metabolic Blocking: The C7 position is electronically activated and prone to nucleophilic attack or metabolic oxidation. Substitution with a methoxy group blocks this site, potentially extending the half-life (t½) of the lead compound.
-
Electronic Modulation: The electron-donating methoxy group increases the electron density of the pyridine ring, altering the pKa of the bridgehead nitrogen and affecting the binding affinity to kinase hinge regions.
-
Steric Steering: Substituents at C7 create a "bay region" effect with substituents at C2, influencing the planarity and conformation of the fused system.
Part 3: Synthetic Methodologies
Synthesizing 7-substituted pyrazolo[1,5-a]pyridines is non-trivial due to regiochemical challenges. The standard [3+2] cycloaddition of 2-substituted pyridines typically yields the 4-substituted isomer due to steric avoidance. Therefore, we present two distinct protocols: a Direct Cycloaddition (with Isomer Separation) and a Late-Stage C-H Functionalization (High Precision).
Method A: [3+2] Cycloaddition (The Classical Route)
This route constructs the fused ring system from a pyridine precursor.
-
Precursor: 2-Methoxypyridine.
-
Reagents: O-Mesitylenesulfonylhydroxylamine (MSH), Propyne (or Ethyl 2-butynoate followed by decarboxylation).
-
Challenge: The reaction produces a mixture of 4-methoxy (major) and 7-methoxy (minor) isomers.
Method B: Directed C-H Lithiation (The Precision Route)
This is the preferred method for generating the 7-isomer specifically. The bridgehead nitrogen directs lithiation to the C7 position (the most acidic proton on the pyridine ring).
-
Reagents: n-Butyllithium (n-BuLi), Iodine (I₂), Sodium Methoxide (NaOMe).
-
Mechanism: C7-Lithiation
C7-Iodination Nucleophilic Aromatic Substitution (SNAr) or Ullmann Coupling.
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the divergent pathways to the 7-methoxy derivative.
Caption: Figure 1. Regioselective synthesis via Late-Stage C-H Functionalization to bypass steric issues.
Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis via C7-Iodination and Methoxylation
Rationale: This method avoids the difficult separation of 4/7-isomers inherent in ring-closure methods.
Step 1: C7-Lithiation and Iodination
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Dissolution: Dissolve 2-methylpyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous THF (0.2 M). Cool to -78°C .
-
Lithiation: Dropwise add n-BuLi (1.2 eq, 2.5 M in hexanes) over 15 minutes. The solution will turn deep red/brown, indicating the formation of the C7-lithio species (stabilized by the bridgehead nitrogen).
-
Incubation: Stir at -78°C for 45 minutes.
-
Quench: Add a solution of Iodine (I₂, 1.3 eq) in THF dropwise.
-
Workup: Allow to warm to RT. Quench with sat. aq. Na₂S₂O₃ (to remove excess iodine). Extract with EtOAc.[3]
-
Purification: Silica gel chromatography (Hexanes/EtOAc) yields 7-iodo-2-methylpyrazolo[1,5-a]pyridine .
Step 2: Copper-Catalyzed Methoxylation
-
Reagents: Combine the 7-iodo intermediate (1.0 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 eq) in dry MeOH.
-
Reaction: Heat the sealed tube to 110°C for 12–18 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (0-30% EtOAc in Hexanes).
-
Validation: The product is 7-methoxy-2-methylpyrazolo[1,5-a]pyridine .
Part 6: Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized molecule, specific NMR signatures must be observed.[4]
| Analytical Method | Expected Signal / Observation | Validation Logic |
| ¹H NMR (CDCl₃) | δ 4.0–4.1 ppm (s, 3H) | Diagnostic singlet for -OCH₃ at C7. Distinct from C4-OMe (usually ~3.9 ppm). |
| ¹H NMR (CDCl₃) | δ 2.4–2.6 ppm (s, 3H) | Singlet for -CH₃ at C2. |
| ¹H NMR (Aromatic) | Doublet of Doublets (C6-H) | The proton at C6 will show coupling to C5 and a lack of coupling to C7 (since it is substituted). |
| LC-MS (ESI+) | [M+H]⁺ = 163.2 | Confirms molecular mass (162.19 + 1.008). |
| NOESY | Correlation: OMe ↔ C6-H | Spatial proximity confirms the methoxy is at C7, not C4. |
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridines. Organic Letters, 2022. [5]
-
Synthesis and Properties of 7-Substituted Pyrazolo[1,5-a]pyrimidines. National Institutes of Health (PMC).
-
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine Data Entry. ChemSrc Database.
-
Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry. Arabian Journal of Chemistry, 2022.
-
General Structure and Numbering of Pyrazolo[1,5-a]pyridine. PubChem CID 67507.
Sources
- 1. CAS#:5832-70-2 | Pentanedioic acid,2-cyano-3-methyl-, 1,5-diethyl ester | Chemsrc [chemsrc.com]
- 2. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Biological Activity of 7-Substituted Pyrazolo[1,5-a]pyridines: A Technical Guide
Executive Summary & Scaffold Architecture
The pyrazolo[1,5-a]pyridine scaffold represents a privileged bicyclic heteroaromatic system, distinct from its more common isostere, pyrazolo[1,5-a]pyrimidine. While both scaffolds offer planar geometries suitable for ATP-competitive inhibition, the pyrazolo[1,5-a]pyridine core offers unique electronic distribution and lipophilicity profiles due to the absence of the nitrogen at position 4.[1]
This guide focuses specifically on the 7-position (C7), a critical vector for medicinal chemistry optimization.[1] Located adjacent to the bridgehead nitrogen, substitutions at C7 can induce significant steric and electronic effects, often determining selectivity profiles between closely related protein targets (e.g., PDE3 vs. PDE4, Dopamine D2 vs. D4).
Structural Numbering and Significance
The numbering of the scaffold is essential for navigating the Structure-Activity Relationship (SAR).[1]
Caption: Numbering scheme of the pyrazolo[1,5-a]pyridine scaffold. Note the proximity of C7 to the bridgehead N1, creating a unique steric environment.
Therapeutic Applications and SAR Analysis
The biological activity of 7-substituted variants diverges significantly based on the functional group introduced. Below is a detailed analysis of three primary therapeutic areas.
CNS Disorders: Dopamine D4 Receptor Selectivity
The pyrazolo[1,5-a]pyridine core has been extensively utilized to develop highly selective Dopamine D4 receptor ligands, which are potential targets for treating schizophrenia and cognitive deficits.[2]
-
Lead Compound: FAUC 113 (3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine).[1][3][4]
-
The 7-Position Effect:
-
Tolerance: The D4 receptor binding pocket shows remarkable tolerance for bulk at the 7-position.[1]
-
Radiolabeling: Introduction of Iodine-123 or Iodine-131 at C7 (yielding 7-I-FAUC 113 ) retains high affinity (
nM) and subtype selectivity.[1][3] -
Mechanism: The 7-substituent likely occupies a hydrophobic accessory pocket distinct from the orthosteric dopamine binding site, allowing for the development of SPECT tracers without compromising potency.[1]
-
Inflammation: PDE4 vs. PDE3 Selectivity
Ibudilast, a non-selective PDE inhibitor, is a 2-isopropyl-pyrazolo[1,5-a]pyridine-3-yl ketone.[1] Medicinal chemistry efforts to improve its selectivity for Phosphodiesterase 4 (PDE4) —a target for COPD and asthma—rely heavily on C7 modifications.[1]
-
Key SAR Finding: Introduction of a 7-methoxy group is a "selectivity switch."[1]
-
Mechanistic Insight: The 7-methoxy group, often combined with a hydrophobic substituent at the N(2) of a pendant pyridazinone ring, enhances PDE4 inhibition while reducing PDE3 affinity. This is likely due to a specific hydrogen bond or dipole interaction unique to the PDE4 catalytic domain that is sterically occluded in PDE3.
Infectious Disease: Anti-Herpesvirus Activity
In the search for non-nucleoside inhibitors of Herpes Simplex Virus (HSV), the pyrazolo[1,5-a]pyridine scaffold emerged as a potent template.[1]
-
7-Amino Substituents: Unlike the lipophilic requirements for D4 ligands, antiviral activity in this series is sensitive to the polarity of amines at C7.[1]
-
Optimization: Non-polar amines at C7 are preferred for optimal viral replication inhibition. Polar or charged groups at this position often lead to poor membrane permeability or reduced affinity for the viral polymerase complex.
Summary of SAR by Position 7 Substituent
| Substituent at C7 | Primary Biological Target | Effect on Activity/Selectivity | Reference |
| -H (Unsubstituted) | Multiple (Ibudilast) | Non-selective PDE inhibition; moderate D4 affinity.[1] | [1] |
| -I (Iodine) | Dopamine D4 Receptor | Retains high affinity ( | [2] |
| -OCH3 (Methoxy) | Phosphodiesterase 4 (PDE4) | Critical for selectivity over PDE3; enhances anti-inflammatory potency.[1] | [3] |
| -NH-R (Non-polar) | Herpes Simplex Virus (HSV) | Potent inhibition of viral replication; superior to polar amine analogs. | [4] |
| -Methyl | Mycobacterium tuberculosis | Detrimental. 2–149 fold reduction in potency compared to C5-methyl analogs. | [5] |
Experimental Protocols
Synthesis of 7-Functionalized Pyrazolo[1,5-a]pyridines
Direct functionalization at C7 is challenging due to the electronic richness of the C3 position.[1] A robust method involves the cyclization of N-aminopyridines or oxidative coupling.[1]
Protocol: Oxidative Cross-Dehydrogenative Coupling (CDC) This method allows for the direct construction of the core with substituents pre-installed or introduced via the coupling partner.[1]
-
Reagents: N-amino-2-iminopyridine derivative (1.0 equiv), 1,3-dicarbonyl compound (e.g.,
-ketoester) (1.2 equiv), Acetic Acid (AcOH), Molecular Oxygen ( ).[1] -
Procedure:
-
Dissolve the N-amino-2-iminopyridine and 1,3-dicarbonyl compound in AcOH.
-
Stir the mixture under an atmosphere of
(balloon pressure) at 80-100°C. -
Monitor reaction by TLC (typically 2-6 hours).[1]
-
Mechanism: The reaction proceeds via an initial condensation followed by an AcOH-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling and dehydrative cyclization.[1]
-
-
Work-up:
Biological Assay: PDE4 Enzymatic Inhibition
To validate the effect of 7-substitution on PDE4 activity, the following scintillation proximity assay (SPA) is recommended.
-
Preparation:
-
Execution:
-
Incubate test compounds (dissolved in DMSO) with the enzyme in assay buffer for 15 minutes at 25°C.
-
Initiate reaction by adding
-cAMP.[1] Final volume: 100 .[1] -
Incubate for 30 minutes at 30°C.
-
Termination: Add 50
of SPA beads (Yttrium silicate) suspended in 18 mM Zinc Sulfate to stop the reaction and capture the product ( -AMP).
-
-
Analysis:
-
Allow beads to settle for 30 minutes.
-
Measure radioactivity using a MicroBeta counter.
-
Calculate
using non-linear regression (Sigmoidal dose-response).
-
Mechanistic Pathways
The following diagram illustrates the divergent optimization pathways for the pyrazolo[1,5-a]pyridine scaffold based on 7-position modification.
Caption: Divergent SAR pathways for 7-substituted pyrazolo[1,5-a]pyridines across varying therapeutic indications.
References
-
Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science. (2024).[1][5] Link
-
Tissue distribution of radioiodinated FAUC113: assessment of a pyrazolo(1,5-a) pyridine based dopamine D4 receptor radioligand candidate. Nuklearmedizin.[1][4] (2006).[1][6] Link
-
Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines. Bioorganic & Medicinal Chemistry Letters.[1] (2013).[1][7] Link
-
Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. Bioorganic & Medicinal Chemistry. (2005).[1][8][9] Link
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. (2015).[1][9] Link[1]
Sources
- 1. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.com]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde
Topic: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde scaffold represents a privileged heterocyclic building block in modern medicinal chemistry. Structurally distinct from the canonical indole or quinoline cores, this fused system offers unique electronic properties and vectoral functionalization opportunities.
Its value lies in bioisosterism : the pyrazolo[1,5-a]pyridine core mimics the purine or indole footprint found in many kinase and phosphodiesterase (PDE) inhibitors but often exhibits superior metabolic stability and reduced lipophilicity (LogP). The C4-aldehyde moiety serves as a critical "diversity handle," enabling the rapid generation of focused libraries via reductive amination or condensation reactions, while the C7-methoxy group modulates the electron density of the pyridine ring, influencing both potency and solubility.
Structural Analysis & Physicochemical Profile
Nomenclature and Numbering
Understanding the IUPAC numbering is critical for regioselective modification.
-
Bridgehead Nitrogen: Position 1 (in some conventions) or unnumbered bridge; however, standard heterocyclic numbering assigns the non-bridgehead pyrazole nitrogen as N1 .
-
Pyrazole Ring: Carbons 2 and 3.
-
Pyridine Ring: Carbons 4, 5, 6, and 7.
-
Substituents:
-
2-Methyl: Steric anchor on the pyrazole ring.
-
7-Methoxy: Electron-donating group (EDG) adjacent to the bridgehead nitrogen, significantly increasing the basicity and altering the H-bond acceptor capability of N1.
-
4-Formyl: Electrophilic handle at the "para-like" position relative to the bridgehead.
-
Electronic Properties
The 7-methoxy group exerts a +M (mesomeric) effect, increasing electron density in the pyridine ring. This makes the core more electron-rich than the unsubstituted parent, potentially reducing off-target toxicity associated with electron-deficient heteroaromatics (e.g., Michael acceptor reactivity). The 4-aldehyde, conversely, is an electron-withdrawing group (EWG), creating a "push-pull" electronic system that stabilizes the scaffold while maintaining high reactivity at the carbonyl carbon.
| Property | Value (Predicted) | Implication |
| Molecular Weight | ~190.2 g/mol | Fragment-like, high ligand efficiency potential. |
| cLogP | 1.8 - 2.2 | Favorable for CNS and oral bioavailability. |
| TPSA | ~45 Ų | Good membrane permeability. |
| H-Bond Acceptors | 3 (N1, OMe, CHO) | Critical for active site binding (e.g., hinge region). |
Synthetic Routes and Manufacturing[1][2][3][4]
The synthesis of this specific substitution pattern requires a divergent strategy to ensure the correct placement of the methoxy and formyl groups. The most robust route utilizes a [3+2] cycloaddition of an N-aminopyridinium ylide.
Retrosynthetic Analysis (Graphviz)
Caption: Retrosynthetic disconnection revealing the pyridine precursor and cycloaddition strategy.
Step-by-Step Protocol
Step 1: N-Amination of the Pyridine Precursor
Reagents: Methyl 6-methoxynicotinate, O-Mesitylenesulfonylhydroxylamine (MSH). Mechanism: Electrophilic amination of the pyridine nitrogen. Protocol:
-
Dissolve methyl 6-methoxynicotinate (1.0 eq) in DCM.
-
Add a solution of MSH (1.2 eq) dropwise at 0°C.
-
Stir at RT for 12 hours. The N-aminopyridinium salt usually precipitates or can be isolated by ether trituration. Critical Note: MSH is potentially explosive; prepare fresh and handle with care. Alternatively, use hydroxylamine-O-sulfonic acid (HOSA) in basic media, though yields may be lower.
Step 2: [3+2] Cycloaddition (The Tamura Reaction)
Reagents: N-aminopyridinium salt, Ethyl 2-butynoate, K2CO3, DMF. Protocol:
-
Suspend the salt in DMF. Add K2CO3 (2.5 eq) to generate the N-iminopyridinium ylide in situ.
-
Add ethyl 2-butynoate (1.5 eq). The ylide undergoes a 1,3-dipolar cycloaddition with the alkyne.
-
Regioselectivity Control: The reaction forms the pyrazole ring. The ester group of the alkyne typically directs to position 3, while the methyl directs to position 2.
-
Note: To obtain the 2-methyl-3-H core directly, one might use a decarboxylative condition or a specific alkyne, but the 3-ester is often easier to purify and can be removed later.
-
Substituent Mapping:
-
Pyridine C2-OMe
Pyrazolo C7-OMe. -
Pyridine C5-COOMe
Pyrazolo C4-COOMe.
-
Step 3: Functional Group Manipulation (Ester to Aldehyde)
Since the cycloaddition likely yields the C4-ester, it must be converted to the aldehyde.
-
Reduction: Treat the diester (C3/C4) or monoester with LiAlH4 or DIBAL-H to yield the diol or alcohol.
-
Oxidation: Selective oxidation of the benzylic-like C4-alcohol using MnO2 (mild, selective for activated alcohols) or Dess-Martin Periodinane .
-
Result: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-4-carbaldehyde.
Reactivity & Applications in Drug Discovery
The C4-aldehyde is the primary vector for expanding chemical space.
Reactivity Map (Graphviz)
Caption: Divergent synthesis pathways from the C4-aldehyde handle.
Case Studies & Biological Targets
-
PI3K/mTOR Inhibitors: The pyrazolo[1,5-a]pyridine core serves as a bioisostere for the quinoline core found in early PI3K inhibitors. The 7-OMe group mimics the H-bond acceptor role of N3 in quinazoline, interacting with the hinge region (Val851 in PI3K
). -
PDE4 Inhibitors: Analogs such as Ibudilast utilize a similar fused pyridine core. The 4-position substituents project into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine/piperazine via reductive amination) to be attached without disrupting the primary binding mode.
-
Bromodomain (BET) Inhibitors: The acetyl-lysine binding pocket of BRD4 can be targeted by 7-methoxy-pyrazolo[1,5-a]pyridines, where the methoxy group acts as a mimetic for the acetyl oxygen.
Handling & Stability
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.
-
Light Sensitivity: Heterocyclic aldehydes can undergo photodegradation; store in amber vials.
-
Solubility: Soluble in DCM, DMSO, and Methanol. Sparingly soluble in water and hexanes.
-
Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE.
References
-
Review of Scaffold: Agrawal, N., et al. "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review." Letters in Drug Design & Discovery, 2024.
-
Synthesis Methodology: Wang, J., et al.[1][2] "The synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition." Synlett, 2024.[2]
- Medicinal Application (PDE): "Design, synthesis, and structure–activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines." Bioorganic & Medicinal Chemistry Letters.
-
PI3K Inhibitors: Wang, C., et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024.
Sources
Strategic Applications of the Pyrazolo[1,5-a]pyridine Scaffold in Drug Discovery
[1]
Executive Summary
The pyrazolo[1,5-a]pyridine fused ring system has emerged as a privileged scaffold in modern medicinal chemistry, offering a distinct bioisosteric alternative to the ubiquitous indole and azaindole moieties. Unlike indole, which possesses an NH hydrogen bond donor, the pyrazolo[1,5-a]pyridine core is entirely aromatic with a bridgehead nitrogen, altering its hydrogen bonding potential and metabolic profile.
This guide explores the structural rationale for deploying this scaffold, details the primary synthetic routes for its construction, and analyzes its successful application in FDA-approved kinase inhibitors and clinical candidates for CNS and infectious diseases.
Structural Rationale & Medicinal Chemistry
The pyrazolo[1,5-a]pyridine core is a bicyclic 5,6-fused system.[1] Its utility stems from three specific physicochemical characteristics:
-
Indole Bioisosterism: It mimics the steric footprint of indole but lacks the N-H donor at the 1-position. This is critical when N-H metabolic conjugation (glucuronidation) is a liability or when a hydrogen bond acceptor is preferred over a donor in the binding pocket.
-
Dipole & Solubility: The bridgehead nitrogen imparts a significant dipole moment, often improving aqueous solubility compared to carbocyclic analogs.
-
Vectorial Functionalization: The scaffold offers distinct vectors for substitution:
-
C-3 Position: Highly reactive toward electrophilic aromatic substitution (SEAr), ideal for introducing pharmacophores.
-
C-2 Position: Accessible via cyclization precursors, often used for solubilizing groups.
-
C-4/C-6 Positions: Accessible via pre-functionalized pyridine starting materials, crucial for occupying hydrophobic pockets in kinase active sites (e.g., Selpercatinib).
-
Figure 1: Scaffold Numbering & SAR Vectors
(See Visualization Section for Diagram)
Synthetic Methodologies
The construction of the pyrazolo[1,5-a]pyridine ring typically proceeds via [3+2] cycloaddition strategies involving
Core Protocol: [3+2] Cycloaddition of -Aminopyridinium Ylides
This is the industry-standard route due to its regioselectivity and tolerance of functional groups.
Reaction Overview:
-
N-Amination: Pyridine is treated with an aminating agent (e.g., O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH)) to form the
-aminopyridinium salt. -
Ylide Formation: Treatment with base generates the dipole (
-aminopyridine ylide). -
Cycloaddition: Reaction with an electron-deficient alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate) yields the bicyclic core.
Detailed Experimental Protocol (Representative Scale)
Objective: Synthesis of Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate
Reagents:
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq)
-
Ethyl propiolate (1.5 eq)
-
Potassium carbonate (
) (2.0 eq) -
Solvent: DMF or Acetonitrile
Step-by-Step Methodology:
-
Salt Formation: Dissolve pyridine in
at 0°C. Add MSH solution dropwise. Stir at room temperature for 2 hours. Precipitate the -aminopyridinium sulfonate salt with and filter. -
Cyclization: Suspend the salt in DMF. Add
followed by ethyl propiolate. The base deprotonates the salt to generate the 1,3-dipole in situ. -
Reaction: Stir the mixture at ambient temperature for 12–16 hours. The color typically shifts from pale yellow to deep orange/brown.
-
Workup: Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient). The product elutes as a crystalline solid.
Validation Criteria:
-
1H NMR: Diagnostic singlet for H-2 (approx. 8.4 ppm) and doublet for H-7 (approx. 8.5 ppm).
-
LC-MS: Clean [M+H]+ peak matching the ester mass.
Therapeutic Applications & Case Studies
Case Study A: Kinase Inhibition (Oncology)
Drug: Selpercatinib (Retevmo) [4]
-
Target: RET (Rearranged during Transfection) Kinase.[5]
-
Indication: Non-Small Cell Lung Cancer (NSCLC), Thyroid Cancer.[5]
-
Mechanism: Selpercatinib utilizes the pyrazolo[1,5-a]pyridine core to anchor the molecule within the ATP-binding pocket.
-
C-3 Substituent: A carbonitrile (-CN) group.
-
C-4 Substituent: A bulky pyridine-diazabicyclo-pyridine chain that extends into the solvent front, interacting with specific residues to ensure selectivity over VEGFR2.
-
C-6 Substituent: An ether-linked solubilizing group.
-
-
Significance: The scaffold provides the necessary curvature to avoid steric clashes with the gatekeeper residues found in other kinases, granting Selpercatinib its high selectivity profile.
Case Study B: GPCR Modulation (CNS)
Candidate: FAUC 113
-
Structure: 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine.[2][6]
-
SAR Insight: The pyrazolo[1,5-a]pyridine acts as a bioisostere for the "head group" of classical GPCR ligands. The rigid bicyclic system orients the piperazine linker (attached at C-3) correctly to engage the aspartate residue in the receptor binding site.
-
Outcome: High affinity (
= low nM) and selectivity against D2/D3 subtypes.[7]
Case Study C: PI3K Isoform Selectivity
Candidate: Compound 5x (Reference 4)
-
Target: PI3K
(p110 ).[1] -
SAR Insight: Substitution at the C-3 position with a hydrazone or similar linker, combined with specific substitution on the pyridine ring (C-6), allows for discrimination between the p110
and p110 isoforms. -
Performance: IC50 of 0.9 nM against p110
with significant selectivity over other Class Ia PI3Ks.
Visualizations
Diagram 1: Synthetic Workflow (Graphviz)
This diagram illustrates the [3+2] cycloaddition pathway and subsequent functionalization logic.
Caption: Step-wise construction of the scaffold via [3+2] cycloaddition followed by late-stage functionalization.
Diagram 2: RET Signaling Pathway (Target Context)
Relevant for Selpercatinib applications.
Caption: RET kinase signaling cascade showing the inhibition point of pyrazolo[1,5-a]pyridine-based Selpercatinib.
Quantitative Data Summary
Table 1: Comparative Potency of Pyrazolo[1,5-a]pyridine Derivatives
| Compound | Target | IC50 / Ki | Selectivity Note | Ref |
| Selpercatinib | RET (WT) | 0.98 nM | >100-fold vs VEGFR2 | [1] |
| Selpercatinib | RET (V804M) | 3.8 nM | Active against gatekeeper mutants | [1] |
| FAUC 113 | Dopamine D4 | 1.3 nM (Ki) | High selectivity vs D2/D3 | [2] |
| Compound 5x | PI3K | 0.9 nM | Selective vs PI3K | [4] |
| PPA-5k | M. tuberculosis | <0.05 | Active vs MDR strains | [3] |
References
-
Discovery of Selpercatinib (LOXO-292): A Highly Potent and Selective RET Inhibitor. Journal of Medicinal Chemistry. Link
-
Synthesis and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands. Journal of Medicinal Chemistry. Link
-
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. Link
-
Discovery of pyrazolo[1,5-a]pyridines as p110alpha-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Selpercatinib FDA Label & Prescribing Information. FDA.gov. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative molecular field analysis of dopamine D4 receptor antagonists including 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 113), 3-[4-(4-chlorophenyl)piperazin-1-ylmethyl]-1H-pyrrolo-[2,3-b]pyridine (L-745,870), and clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Selpercatinib | C29H31N7O3 | CID 134436906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Di- and trisubstituted pyrazolo[1,5-a]pyridine derivatives: synthesis, dopamine receptor binding and ligand efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, radiofluorination, and in vitro evaluation of pyrazolo[1,5-a]pyridine-based dopamine D4 receptor ligands: discovery of an inverse agonist radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine solubility in DMSO
An in-depth technical analysis of the solubility profile of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine in Dimethyl Sulfoxide (DMSO) requires a rigorous understanding of both the physicochemical properties of the fused N-heterocyclic core and the thermodynamic principles governing solvation.
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in modern drug discovery, frequently utilized in the design of highly selective1[1] and potent 2[2]. Because this scaffold often exhibits challenging aqueous solubility, DMSO is universally employed as the primary vehicle for early-stage screening, stock preservation, and assay formulation.
Structural Causality and Solvation Mechanics
The solubility of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine in DMSO is dictated by the specific functional groups attached to the rigid, planar core.
-
The 2-Methyl Group: Increases the overall lipophilicity of the molecule, which typically decreases aqueous solubility but enhances favorable hydrophobic interactions with the methyl groups of DMSO.
-
The 7-Methoxy Group: Acts as a strong hydrogen-bond acceptor. While the pyrazolo[1,5-a]pyridine core lacks a classical hydrogen-bond donor, the methoxy oxygen interacts favorably with the highly polar, aprotic environment of DMSO.
-
Solvent Causality: DMSO is selected because its high dielectric constant and strong dipole moment effectively disrupt the high crystal lattice energy typical of planar N-heterocycles, allowing for complete solvation without requiring proton exchange[3].
Mechanistic pathway of DMSO solvation for the pyrazolo[1,5-a]pyridine derivative.
Kinetic vs. Thermodynamic Solubility Framework
To accurately profile this compound, scientists must differentiate between two distinct states of solubility, each serving a different phase of drug development.
-
Kinetic Solubility: Measures the concentration at which a supersaturated solution (initially dissolved in DMSO) becomes unstable and precipitates when introduced to an aqueous buffer[4]. This is critical for High-Throughput Screening (HTS) to ensure the compound does not precipitate out of the assay medium, which would yield false negatives[5].
-
Thermodynamic Solubility: Represents the true equilibrium concentration of the most stable solid form in contact with the solvent over an extended period (24–72 hours)[4]. This metric is vital for late-stage formulation and Biopharmaceutical Classification System (BCS) categorization[6].
Workflow for Kinetic and Thermodynamic Solubility Profiling in DMSO.
Quantitative Data Summarization
The operational parameters for evaluating the solubility of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine must be strictly controlled to ensure reproducibility.
| Parameter | Value / Characteristic | Analytical Significance |
| DMSO Stock Concentration | 50 mM (Standard) | Enables broad serial dilution while keeping final DMSO ≤1-2%[6]. |
| Kinetic Readout Method | Laser Nephelometry | Detects light scattering from micro-precipitates instantly[7]. |
| Thermodynamic Readout | LC-MS/MS or UV-DAD | Quantifies absolute dissolved API against a standard curve[8]. |
| Incubation Time (Thermo) | 24 - 72 hours at 37°C | Ensures complete transition to the lowest-energy solid phase[4]. |
| Control Compounds | Ketoconazole / Atenolol | Validates assay dynamic range and instrument calibration[6]. |
Self-Validating Experimental Protocols
A robust analytical protocol must not only generate data but simultaneously prove its own accuracy. The following methodologies are engineered with built-in causality and validation checkpoints.
Protocol A: High-Throughput Kinetic Solubility (Laser Nephelometry)
Rationale: This method simulates the exact conditions a compound experiences when transferred from a DMSO storage library into an aqueous biological assay.
-
Stock Preparation: Dissolve exactly 50 mM of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine in 100% anhydrous DMSO.
-
Causality: Using a highly concentrated stock ensures that when diluted into the final buffer, the residual DMSO concentration remains below 2%, preventing the solvent from artificially inflating the compound's aqueous solubility[9].
-
-
Serial Dilution: Dispense the DMSO stock across a 96-well plate, creating a 10-point concentration gradient (e.g., 60 µM down to 0.002 µM) using a phosphate buffer (pH 7.4)[6].
-
Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking.
-
Nephelometric Scanning: Scan the plate using a laser nephelometer.
-
Causality: Unsolved particles of the pyrazolopyridine will scatter the laser light. The intensity of the scattered light is directly proportional to the particle concentration[7].
-
-
Validation Checkpoint: The protocol is self-validating if the "kick-off curve" (scatter intensity vs. concentration) remains flat for the control compound (Atenolol, highly soluble) and shows a sharp inflection point for the test compound, marking the exact precipitation threshold[7].
Protocol B: Thermodynamic Equilibrium Solubility (Shake-Flask LC-MS/UV)
Rationale: This protocol measures the absolute solubility limit of the compound by allowing the solid lattice to reach a natural thermodynamic equilibrium with the solvent environment.
-
Solid Addition: Add an excess amount of solid 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine (e.g., 2 mg) to 1 mL of the target medium (which may contain a fixed low percentage of DMSO if simulating specific formulation vehicles)[4].
-
Equilibration: Agitate the suspension at 37°C for 24 to 72 hours.
-
Causality: Extended agitation is mandatory. It provides the activation energy required for the compound to dissolve, saturate the solution, and potentially recrystallize into its lowest-energy polymorph[4].
-
-
Phase Separation: Centrifuge the mixture at high speed, followed by filtration of the supernatant using low-binding filter plates[5].
-
Causality: Centrifugation prevents the disturbance of the sedimented solid, while low-binding filtration ensures that micro-particulates do not pass through and falsely elevate the LC-MS reading[4].
-
-
Quantification: Dilute the filtrate 10x and 30x with DMSO to prevent precipitation prior to injection. Analyze via reversed-phase HPLC-UV or LC-MS/MS against a known calibration curve[6].
-
Validation Checkpoint: Perform a recovery check on the filter membrane. If the concentration of a known standard drops post-filtration, it indicates non-specific binding to the plastic/filter, requiring a change in the filter material[4].
Analytical Verification via NMR
Because 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is stored in DMSO for extended periods, verifying its chemical stability is paramount. 1H-NMR spectroscopy in DMSO-d6 is the gold standard for this validation. The pyrazolo[1,5-a]pyridine core exhibits highly distinct aromatic chemical shifts in DMSO-d6. Any degradation, oxidation, or solvent-adduct formation will immediately manifest as peak broadening or the appearance of new signals in the aromatic region (δ 6.0 - 9.0 ppm), ensuring the integrity of the stock solution before any solubility assays are initiated.
References
-
Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors PubMed[Link][1]
-
Inhibitors of human respiratory syncytial virus and metapneumovirus Google Patents[2]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor [Link][4]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery Asianpubs[Link][3]
Sources
- 1. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. raytor.com [raytor.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Commercial Sourcing & Technical Profile: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
An In-Depth Technical Guide on the Commercial Supply and Application of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine.
Executive Summary: Strategic Sourcing Context
7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is a specialized heterocyclic building block belonging to the fused pyrazolopyridine class. Unlike common commodity chemicals, this scaffold is frequently utilized as a bioisostere for indole or quinoline in kinase inhibitor discovery (e.g., Trk, PI3K, and MAPK pathways).
Sourcing Status:
-
Availability: High-purity commercial stock is often limited to milligram quantities (catalog items) from specialized vendors. Multi-gram to kilogram procurement typically requires custom synthesis or made-to-order arrangements.
-
Critical Quality Attribute (CQA): The primary technical challenge in sourcing this compound is regioisomeric purity . The synthesis of substituted pyrazolo[1,5-a]pyridines often yields mixtures of regioisomers (e.g., 4-methoxy vs. 7-methoxy) depending on the cyclization kinetics.
This guide outlines the verified supplier landscape, technical validation protocols, and synthesis pathways to ensure the procurement of pharmaceutical-grade material.
Chemical Profile & Structural Identity
To ensure accurate ordering, the chemical identity must be rigorously defined. Note that nomenclature variations (e.g., "pyrazolo[1,5-a]pyridin-7-yl methyl ether") can obscure catalog searches.
| Property | Specification |
| Chemical Name | 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine |
| Core Scaffold | Pyrazolo[1,5-a]pyridine |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | ~162.19 g/mol |
| Key Substituents | C2-Methyl (Pyrazolo ring), C7-Methoxy (Pyridine ring) |
| Solubility | Soluble in DMSO, DCM, Methanol; limited solubility in water.[1][2][3][4] |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen recommended). |
Structural Visualization
The following diagram illustrates the numbering scheme and the critical C7 position, which is sterically adjacent to the bridgehead nitrogen, influencing both binding affinity and metabolic stability.
Commercial Supplier Landscape
Due to the niche nature of this compound, suppliers are categorized into Stock-Holding Vendors (immediate dispatch, small scale) and Custom Synthesis Partners (scalable, high fidelity).
Tier 1: Specialized Catalog Suppliers (Small Scale)
These vendors typically list the compound or its close derivatives (e.g., carboxylic acid or aldehyde analogs) in catalogs.
-
ChemScene / BLDpharm: Known for holding diverse heterocyclic libraries. Often the first stop for <1g quantities for HTS (High-Throughput Screening).
-
Enamine: Holds the world's largest stock of building blocks. If the exact molecule is not in stock, their "REAL Database" offers rapid synthesis (3-4 weeks) based on validated reaction protocols.
-
Combi-Blocks: Excellent source for halogenated precursors (e.g., 7-bromo-2-methylpyrazolo[1,5-a]pyridine) which can be converted to the methoxy derivative via palladium-catalyzed cross-coupling.
Tier 2: Custom Synthesis & CROs (Scale-Up)
For quantities >10g, catalog prices become prohibitive. Engagement with a CRO is recommended.
-
WuXi AppTec / Pharmaron: Standard providers for kilogram-scale GMP or non-GMP synthesis.
-
Syncom / Syngene: Strong capabilities in heterocyclic chemistry optimization.
Sourcing Decision Matrix
Use this workflow to determine the optimal sourcing route based on your project phase.
Technical Validation: Quality & Synthesis
When sourcing this compound, "Certificate of Analysis" (CoA) verification is insufficient. You must understand the synthetic origin to predict impurity profiles.
Dominant Synthesis Route & Impurity Risks
The most robust synthesis involves the [3+2] cycloaddition of N-aminopyridinium salts with alkynes.
-
Step 1: N-amination of 2-methoxypyridine using O-(mesitylsulfonyl)hydroxylamine (MSH) or similar reagents.
-
Step 2: Cycloaddition with ethyl 2-butynoate (or equivalent alkyne) followed by decarboxylation if necessary.
Risk Factor: The regioselectivity of the cycloaddition is governed by sterics and electronics.
-
Impurity A:4-Methoxy isomer. Cyclization can occur at either the C2 or C6 position of the pyridine ring.
-
Impurity B:Uncyclized hydrazones.
Validation Protocol:
-
¹H NMR: Look for the specific shift of the methoxy group.[5] In the 7-methoxy isomer, the methoxy signal is often shielded/deshielded differently due to proximity to the bridgehead nitrogen compared to the 4-methoxy isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Essential to confirm the spatial proximity of the methoxy group to the bridgehead, distinguishing it from the 5- or 4-methoxy regioisomers.
Analytical Specifications (Template)
| Test | Acceptance Criteria | Rationale |
| Appearance | White to off-white solid | Colored impurities often indicate oxidation of the hydrazine intermediate. |
| HPLC Purity | > 97.0% (AUC) | Critical for biological assay data consistency. |
| ¹H NMR | Conforms to structure | Must confirm absence of regioisomeric mixtures (>5%). |
| Residual Solvents | < 5000 ppm | Pyridine/DMF are common difficult-to-remove solvents in this synthesis. |
Medicinal Chemistry Applications
Why source this specific scaffold? The 7-methoxy-2-methylpyrazolo[1,5-a]pyridine moiety is a privileged structure in modern drug design.
-
Kinase Inhibition (Trk/JAK): The pyrazolo[1,5-a]pyridine core mimics the ATP purine ring. The 7-methoxy group provides a specific hydrogen bond acceptor vector that can interact with the hinge region or solvent front residues in kinase active sites [1].
-
Bioisosterism: It serves as a stable, lower-molecular-weight alternative to the indole ring, often improving metabolic stability (blocking oxidation at the equivalent of the indole C3 position) [2].
-
Solubility: The additional nitrogen in the bridgehead and the methoxy group typically improve aqueous solubility compared to the carbocyclic indene or naphthalene analogs.
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine
- Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annul
- Source:Journal of Organic Chemistry / RSC Advances (General methodology reference).
- Context: Describes the separation of 7-substituted isomers
-
Medicinal Applications (Kinase Inhibitors)
-
Commercial Supplier Databases
- Source: ChemScene / BLDpharm Product Pages.
- Context: For checking real-time stock of the 7-methoxy or 7-bromo precursors.
-
|
Disclaimer: The synthesis and sourcing of chemical substances should only be performed by qualified professionals in accordance with local safety and environmental regulations.
Sources
- 1. CAS#:1421499-72-0 | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide | Chemsrc [chemsrc.com]
- 2. Pyrazolo[1,5-a]pyridine, 7-bromo-2-methoxy- CAS#: 475174-83-5 [m.chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. PubChemLite - Pyrazolo[1,5-a]pyridine-7-carboxylic acid, 4-methoxy-, methyl ester (C10H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. 5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine | 1263282-98-9 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine from 4-methoxy-2-aminopyridine
Application Note: Synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine (Note: Addressing the nomenclature distinction between Imidazo[1,2-a]pyridine and Pyrazolo[1,5-a]pyridine based on the specified starting material)
Executive Summary
This guide details the synthesis of 7-Methoxy-2-methylimidazo[1,2-a]pyridine from 4-methoxy-2-aminopyridine .
Critical Scientific Clarification: While the request specified "Pyrazolo[1,5-a]pyridine," the starting material (4-methoxy-2-aminopyridine ) and the regiochemical outcome (7-methoxy substituent) unambiguously map to the Imidazo[1,2-a]pyridine scaffold via the Tschichibabin ring closure.
-
Imidazo[1,2-a]pyridine: Formed by reacting 2-aminopyridine with an
-haloketone. The 4-methoxy group of the pyridine ring becomes the 7-methoxy group of the fused system. -
Pyrazolo[1,5-a]pyridine: Requires
-amination of pyridine and cycloaddition. Starting from 4-methoxy-2-aminopyridine to generate a 7-methoxy-pyrazolo core is regiochemically inconsistent (would typically yield the 5-methoxy isomer).
Therefore, this protocol focuses on the Imidazo[1,2-a]pyridine synthesis, which is the industry-standard route for this specific precursor-product pair (often used in kinase inhibitor medicinal chemistry).
Retrosynthetic Analysis & Strategy
The transformation utilizes the Tschichibabin Ring Closure , a robust condensation between a 2-aminopyridine and an
-
Nucleophile: The endocyclic nitrogen (N1) of 4-methoxy-2-aminopyridine is the most nucleophilic site, attacking the alkyl halide.
-
Electrophile: Chloroacetone (providing the 3-carbon unit and the 2-methyl group).
-
Cyclization: The exocyclic amino group attacks the ketone carbonyl, followed by dehydration to aromatize the system.
Regiochemical Mapping:
-
Starting Material: 4-Methoxy-2-aminopyridine (Methoxy is para to ring Nitrogen).
-
Product: 7-Methoxy-2-methylimidazo[1,2-a]pyridine.[1][2][3][4]
-
The Pyridine N becomes the bridgehead N (N4).
-
The C4-Methoxy carbon becomes C7 in the fused system.
-
Figure 1: Reaction pathway for the Tschichibabin synthesis of the target scaffold.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[5][6][7][8][9][10] | Role |
| 4-Methoxy-2-aminopyridine | 124.14 | 1.0 | Starting Material |
| Chloroacetone | 92.52 | 1.1 - 1.2 | Cyclization Reagent |
| Ethanol (Absolute) | - | Solvent (10 mL/g) | Solvent |
| Sodium Bicarbonate (Sat. Aq.) | - | Excess | Neutralization |
| Ethyl Acetate | - | - | Extraction |
Step-by-Step Procedure
Step 1: Condensation
-
Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-methoxy-2-aminopyridine (1.0 equiv).
-
Add Ethanol (10 volumes relative to mass of amine) and stir to dissolve.
-
Add Chloroacetone (1.1 equiv) dropwise at room temperature. Caution: Chloroacetone is a lachrymator; handle in a fume hood.
-
Heat the mixture to Reflux (78 °C) and maintain for 4–6 hours .
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot should disappear, and a lower Rf fluorescent spot (the salt) or higher Rf spot (free base, if dissociated) will appear.
-
Step 2: Work-up & Isolation
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Dilute the residue with Water (10 volumes) and cool to 0–5 °C in an ice bath.
-
Slowly add Saturated Aqueous NaHCO₃ with stirring until pH ~8–9. This liberates the free base from the hydrohalide salt.
-
Observation: A solid precipitate usually forms.
-
-
If Solid Forms: Filter the precipitate, wash with cold water (2x), and dry under vacuum at 45 °C.
-
If Oiling Occurs: Extract with Ethyl Acetate (3x). Combine organics, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate to dryness.
Step 3: Purification (Optional)
-
The crude product is often >95% pure.
-
If necessary, recrystallize from Ethyl Acetate/Hexanes or purify via Flash Column Chromatography (Gradient: 0
5% MeOH in DCM).
Quality Control & Validation
Verify the structure using NMR and LC-MS. The key diagnostic feature is the shift of the methoxy group and the presence of the imidazole proton.
| Analytical Method | Expected Result / Diagnostic Signals |
| 1H NMR (DMSO-d6) | |
| LC-MS (ESI+) | [M+H]+ = 177.09 . Single peak purity >98%. |
| Appearance | Off-white to pale yellow solid. |
Scientific Note: Imidazo vs. Pyrazolo Isomerism
It is vital for drug development professionals to distinguish between these two scaffolds, as they have distinct biological profiles (e.g., different kinase binding modes).
-
Target Generated (Imidazo[1,2-a]pyridine):
-
Structure: Nitrogen at bridgehead position 4.
-
Formation: C-N bond formation at bridgehead.
-
Regiochem: 4-OMe (SM)
7-OMe (Product).
-
-
Hypothetical Target (Pyrazolo[1,5-a]pyridine):
-
Structure: Nitrogen at bridgehead position 1.
-
Formation: Requires
-amination of pyridine (e.g., using MSH) followed by [3+2] cycloaddition with an alkyne. -
Regiochem Mismatch: If one were to perform the Pyrazolo synthesis starting from 4-methoxypyridine, the methoxy group would map to position 5 or 6 (depending on numbering convention), but not 7 . To obtain 7-methoxypyrazolo[1,5-a]pyridine, one would typically require 2-methoxy-6-methylpyridine or a similar 2,6-disubstituted precursor to place the substituent adjacent to the bridgehead nitrogen.
-
Figure 2: Comparison of synthetic pathways showing why the Imidazo scaffold is the correct product for the 4-methoxy-2-amino starting material.
References
- Tschichibabin, A. E. (1924).
-
Gudmundsson, K. S., et al. (2009). "Synthesis of Imidazo[1,2-a]pyridines." Synthetic Communications, 39(12), 2172-2181. Link
- Enguehard-Gueiffier, C., et al. (2006). "Regioselectivity of the reaction of 2-aminopyridines with -bromoketones." Heterocycles, 68(2), 285.
-
ChemicalBook. (2024). "CAS 1204527-87-6 Entry: 7-Methoxy-2-methylimidazo[1,2-a]pyridine."[2] Link
Sources
- 1. CAS#:433929-96-5 | 3-(4-Fluorobenzyl)-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione | Chemsrc [chemsrc.com]
- 2. 1204527-87-6|7-Methoxy-2-methylimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. WO2023160475A1 - åªåå¹¶ååªç±»è¡çç©ãå ¶å¶å¤æ¹æ³ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. preprints.org [preprints.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 9. CAS#:5832-70-2 | Pentanedioic acid,2-cyano-3-methyl-, 1,5-diethyl ester | Chemsrc [chemsrc.com]
- 10. CN101133056A - æè¿ç¤ååç© - Google Patents [patents.google.com]
Application Note: Cyclization Protocols for Pyrazolo[1,5-a]pyridine Ring Formation
Executive Summary & Strategic Importance
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for the indole and purine rings found in numerous kinase inhibitors (e.g., PIM-1, p38 MAPK) and dopamine antagonists. Its planar, electron-rich bicyclic system offers unique vectors for substitution that allow precise tuning of lipophilicity and metabolic stability.
This guide details three distinct, field-proven protocols for constructing this ring system. Unlike generic reviews, we focus on causality and reproducibility , distinguishing between methods suitable for library generation (diversity-oriented) and those scalable for process chemistry.
Strategic Route Selection
| Method | Key Advantage | Primary Limitation | Best For |
| A. [3+2] Cycloaddition | High regiocontrol; uses readily available pyridines. | Requires preparation of N-aminopyridinium salts. | Late-stage functionalization; Library synthesis. |
| B. Oxidative Annulation | Uses stable alkenes instead of alkynes; "Green" potential. | Requires oxidant (PIDA/TEMPO); Stepwise mechanism. | Accessing 3-acyl/carboxyl variants from alkenes. |
| C. Pyrazole Condensation | Scalable; avoids high-energy ylides. | Limited availability of substituted 5-aminopyrazoles. | Multi-gram/Process scale synthesis. |
Protocol A: [3+2] Cycloaddition of N-Aminopyridinium Salts (The "Gold Standard")
This method relies on the formation of a 1,3-dipole (N-iminopyridinium ylide) which undergoes a cycloaddition with an electron-deficient alkyne. It is the most versatile method for introducing diversity at the C-2 and C-3 positions.
Mechanistic Insight
The reaction is driven by the base-mediated deprotonation of the N-aminopyridinium salt to generate the ylide. This ylide is a nucleophilic 1,3-dipole that attacks the alkyne. The regioselectivity is governed by the electronic polarization of the dipole and the dipolarophile.
Experimental Workflow
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Aminating Agent: O-Mesitylenesulfonylhydroxylamine (MSH) (1.2 equiv) [Note: MSH is preferred over hydroxylamine-O-sulfonic acid for better solubility and safety]
-
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate (1.2 equiv)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: DMF or Acetonitrile (MeCN)[1]
Step-by-Step Procedure:
-
Preparation of N-Aminopyridinium Salt:
-
Dissolve the pyridine substrate (10 mmol) in CH₂Cl₂ (20 mL) at 0 °C.
-
Dropwise add a solution of MSH (12 mmol) in CH₂Cl₂.
-
Stir at room temperature (RT) for 2–4 hours. A white precipitate (the salt) typically forms.
-
Validation: If no precipitate forms, add Et₂O to induce crystallization. Filter and wash with Et₂O. Do not store for long periods; use fresh.
-
-
Cycloaddition:
-
Suspend the N-aminopyridinium salt (5 mmol) in DMF (15 mL).
-
Add K₂CO₃ (12.5 mmol) and stir for 15 minutes. The solution often turns yellow/orange, indicating ylide formation.
-
Add the alkyne (e.g., DMAD, 6 mmol) dropwise.
-
Stir at RT for 4–12 hours. Monitor by TLC (usually 30-50% EtOAc/Hexane).
-
-
Work-up:
-
Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash combined organics with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (SiO₂).
-
Pathway Visualization
Figure 1: Logical flow of the [3+2] cycloaddition sequence.[2][3][4][5][6] The critical step is the in-situ generation of the unstable ylide.
Protocol B: Oxidative [3+2] Annulation (The "Green" Route)
This protocol utilizes alkenes (acrylates, styrenes) instead of alkynes. Since the initial cycloadduct is a tetrahydro-species, an oxidant is required to restore aromaticity.
Reagents:
-
N-Aminopyridinium salt (1.0 equiv)
-
Alkene (e.g., Ethyl acrylate) (2.0 equiv)
-
Oxidant: TEMPO (20 mol%) + O₂ (balloon) OR PIDA (1.5 equiv)
-
Base: DBU (2.0 equiv)
-
Solvent: Toluene or NMP
Step-by-Step Procedure (TEMPO Method):
-
Charge a flask with N-aminopyridinium salt (1.0 mmol), TEMPO (0.2 mmol), and Ethyl acrylate (2.0 mmol) in Toluene (5 mL).
-
Add DBU (2.0 mmol) dropwise.
-
Purge the flask with O₂ (balloon) and stir at 60–80 °C for 12 hours.
-
Critical Checkpoint: If the reaction stalls, add fresh TEMPO (10 mol%). The color should remain dark (radical species).
-
Cool, filter through a celite pad, and concentrate.
Protocol C: Condensation of 5-Aminopyrazoles (Process Scale)
This method builds the pyridine ring onto a pre-existing pyrazole. It is preferred for large-scale synthesis where handling potentially explosive aminating agents (MSH) is prohibited.
Reagents:
-
5-Aminopyrazole derivative (1.0 equiv)[1]
-
1,3-Dicarbonyl compound (e.g., 1,3-diketone, β-keto ester) (1.2 equiv)
-
Catalyst: Glacial Acetic Acid (AcOH) or Piperidine (cat.)
-
Solvent: Ethanol (EtOH)[7]
Step-by-Step Procedure:
-
Dissolve 5-aminopyrazole (10 mmol) and the 1,3-dicarbonyl (12 mmol) in EtOH (30 mL).
-
Add AcOH (5 mL).
-
Reflux (80 °C) for 4–8 hours.
-
Observation: The product often precipitates upon cooling.
-
Regioselectivity Note: Reaction with unsymmetrical 1,3-diketones can yield regioisomers (5- vs 7-substituted). This is controlled by the steric bulk of the diketone and solvent polarity.
Comparative Data Analysis
| Parameter | Protocol A ([3+2] Alkyne) | Protocol B (Oxidative Alkene) | Protocol C (Condensation) |
| Yield (Avg) | 75 - 92% | 60 - 80% | 80 - 95% |
| Atom Economy | High | Moderate (Oxidant waste) | High (Water byproduct) |
| Regiocontrol | Excellent (Electronic driven) | Good | Variable (Steric driven) |
| Scalability | < 10g (Safety limits of MSH) | < 50g | > 1kg |
| Key Risk | Unstable Ylide | Over-oxidation | Isomer formation |
Troubleshooting & Optimization
Issue: Low Yield in Protocol A (Ylide Route)
-
Cause: Hydrolysis of the ylide before cycloaddition.
-
Solution: Ensure anhydrous DMF/MeCN. Add the alkyne immediately after the base.
-
Alternative: Use a weaker base (K₂CO₃) instead of DBU if the substrate contains sensitive esters.
Issue: Incomplete Aromatization in Protocol B
-
Cause: Insufficient oxidant or O₂ mass transfer.
-
Solution: Switch from TEMPO/O₂ to stoichiometric PIDA (Phenyliodine diacetate) or DDQ. Increase temperature to 100 °C.
Issue: Regioisomer Mixtures in Protocol C
-
Cause: Competing nucleophilicity of the exocyclic amine vs. the ring nitrogen.
-
Solution: Use highly polar solvents (DMSO) to favor the attack of the ring nitrogen (N1) first.
References
-
Review of Synthetic Methods: Kendall, J. D. "Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles." Current Organic Chemistry, 2011 , 15, 2481–2518. Link
-
Oxidative [3+2] Protocol: Ravi, C.; Samanta, S.; Mohan, D. C.; Reddy, N. N. K.; Adimurthy, S. "Synthesis of Functionalized Pyrazolo[1,5-a]pyridines through Oxidative [3+2] Cycloaddition."[8][9] Synthesis, 2017 , 49, 2513–2522.[8][9] Link
-
Green/One-Pot Methods: Wang, J.; Chen, G.; Shi, G.; et al. "PIDA Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides."[8] Synlett, 2024 , 35, 1551–1556.[8] Link
-
Condensation Protocol: Kumar, R.; et al. "Efficient Synthesis of Pyrazolo[1,5-a]pyridine Derivatives via One-Pot Condensation." ACS Omega, 2019 , 4, 14880–14890. Link
-
Medicinal Chemistry Application: Agrawal, N.; Bansal, D.; Gautam, V. "Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine." Letters in Drug Design & Discovery, 2024 , 21, 71–87. Link
Sources
- 1. sciforum.net [sciforum.net]
- 2. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [BMIM]OAc promoted one-pot synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidin-5-ones and their antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
Application Note: Regioselective C-3 Functionalization of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, validated protocols, and downstream applications of C-3 modified pyrazolo[1,5-a]pyridines.
Introduction & Mechanistic Rationale
The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indoles and azaindoles in kinase inhibitors[1]. Specifically, 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine offers a unique combination of steric and electronic properties that make it an ideal hinge-binding motif. The 7-methoxy group modulates the electronic density of the pyridine ring and provides a hydrogen-bond acceptor vector, while the 2-methyl group sterically blocks the C-2 position, directing functionalization exclusively to the C-3 site.
The Causality of C-3 Regioselectivity
As a Senior Application Scientist, I frequently guide teams through the functionalization of fused bicyclic heteroaromatics. The regioselectivity of pyrazolo[1,5-a]pyridines is governed by the 10-
Mechanistic logic of C-3 electrophilic aromatic substitution in pyrazolo[1,5-a]pyridines.
Representative Functionalization Workflows
To build complexity into the 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine core, two primary workflows are universally employed in medicinal chemistry:
-
Halogenation (Bromination/Iodination): The introduction of a C-3 halide serves as a critical linchpin for downstream Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. We utilize N-Bromosuccinimide (NBS) rather than elemental bromine (
) to prevent over-oxidation of the electron-rich pyrazole ring and to ensure strict mono-halogenation. -
Formylation (Vilsmeier-Haack): The direct installation of a carbaldehyde group at C-3 provides a versatile handle for reductive aminations, olefinations, or the construction of tricyclic kinase inhibitors (such as next-generation RET inhibitors)[1].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific visual cues and diagnostic analytical markers, researchers can confirm reaction success in real-time without relying solely on end-point LC-MS.
Protocol A: Regioselective C-3 Bromination
Objective: Synthesis of 3-Bromo-7-methoxy-2-methylpyrazolo[1,5-a]pyridine.
-
Initiation: Dissolve 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (MeCN, 0.2 M) under an inert
atmosphere. Cool the solution to 0 °C using an ice bath. Causality: Cooling suppresses radical side-reactions and ensures strict SEAr regiocontrol. -
Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 10 minutes. The solution will transition from pale yellow to deep orange.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
In-Process Control (IPC): Spot the reaction on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (
) should be completely consumed, replaced by a less polar UV-active spot ( ). -
Quench & Workup: Quench the reaction with 10% aqueous Sodium Thiosulfate (
) to neutralize any residual electrophilic bromine species. Extract with Dichloromethane (DCM, 3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. -
Validation:
NMR ( ) will confirm success via the disappearance of the diagnostic C-3 proton singlet (typically observed around 6.45 ppm).
Protocol B: Vilsmeier-Haack Formylation
Objective: Synthesis of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.
Step-by-step experimental workflow for the Vilsmeier-Haack formylation at the C-3 position.
-
Reagent Generation: In a dry flask, cool anhydrous N,N-Dimethylformamide (DMF, 5.0 equiv) to 0 °C. Dropwise add Phosphorus Oxychloride (
, 1.5 equiv). Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent (chloroiminium ion)[2]. -
Substrate Addition: Add a solution of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv) in a minimal amount of DMF dropwise.
-
Heating: Warm the reaction to 40 °C and stir for 2 hours. Causality: While the C-3 position is highly reactive, the intermediate iminium species requires mild thermal energy to drive the reaction to completion without degrading the methoxy group.
-
Hydrolysis & Neutralization: Pour the mixture over crushed ice. Slowly add 2M aqueous NaOH until the pH reaches 8.0. Crucial Step: The basic environment is required to hydrolyze the iminium intermediate into the final aldehyde.
-
Validation:
NMR ( ) will show a highly deshielded singlet at 9.90 - 10.10 ppm, confirming the presence of the C-3 aldehyde.
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and self-validating analytical markers for the C-3 functionalization of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine, including downstream Suzuki cross-coupling[4].
| Functionalization | Reagents & Conditions | Time | Expected Yield | Diagnostic |
| C-3 Bromination | NBS (1.05 eq), MeCN, 0 °C | 1.5 h | 88 - 94% | Loss of C-3 proton at |
| C-3 Formylation | 2.0 h | 82 - 89% | Appearance of -CHO singlet at | |
| C-3 Arylation (Downstream) | Ar- | 12.0 h | 65 - 80% | Appearance of Ar-H multiplets at |
References
-
Title: Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions Source: ResearchGate URL: [3]
-
Title: Product Class 5: Azaindolizines with Two Nitrogen Atoms in the Five-Membered Ring Source: Thieme Connect / Science of Synthesis URL: [2]
-
Title: Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: ACS Publications URL: [1]
-
Title: Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines Source: Academia.edu URL: [4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines [academia.edu]
The Reaction of Ethyl 2-Chloroacetoacetate with 2-Aminopyridines: A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridines
Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1] This bicyclic heterocyclic system is the structural foundation for numerous marketed drugs with diverse biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] Notable examples include Zolpidem for insomnia, Alpidem as an anxiolytic, and Minodronic acid for osteoporosis.[1][4] The synthetic versatility and broad spectrum of biological activities of imidazo[1,2-a]pyridines firmly establish them as a critical area of research for drug discovery professionals.[5][6]
One of the most classical and efficient methods for constructing this valuable scaffold is the reaction between a 2-aminopyridine and an α-halocarbonyl compound, such as ethyl 2-chloroacetoacetate.[7][8][9] This reaction, a variation of the well-established cyclocondensation chemistry, provides a direct and reliable route to substituted imidazo[1,2-a]pyridines.[8][10] This application note provides a detailed exploration of this reaction, delving into its mechanistic underpinnings, offering robust experimental protocols, and addressing potential challenges to empower researchers in their synthetic endeavors.
Mechanistic Insights: A Stepwise Journey to Aromaticity
The reaction of ethyl 2-chloroacetoacetate with 2-aminopyridines proceeds through a well-understood, stepwise mechanism involving nucleophilic substitution followed by an intramolecular cyclization and subsequent dehydration.
-
Initial Nucleophilic Attack: The reaction commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic α-carbon of ethyl 2-chloroacetoacetate.[11][12] This step is facilitated by the electron-withdrawing nature of the adjacent carbonyl and ester groups, and the good leaving group ability of the chloride ion.
-
Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization. The exocyclic amino group attacks the ketone carbonyl, forming a five-membered ring.
-
Dehydration: The final step involves the elimination of a water molecule (dehydration) to yield the aromatic imidazo[1,2-a]pyridine ring system.
This sequence of events is a powerful illustration of the fundamental principles of heterocyclic chemistry, leveraging the inherent reactivity of the starting materials to construct a more complex, fused ring system.
Caption: Reaction mechanism of 2-aminopyridine and ethyl 2-chloroacetoacetate.
Experimental Protocols: A Practical Guide to Synthesis
This section provides a detailed, step-by-step protocol for the synthesis of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, a representative example of the reaction between 2-aminopyridine and ethyl 2-chloroacetoacetate.
Materials and Reagents
-
2-Aminopyridine
-
Ethanol (96%)[16]
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
General Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (0.01 mol) in 25 mL of 96% ethanol.[16]
-
Reagent Addition: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol).[16]
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.[16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess ethanol in vacuo using a rotary evaporator.[16]
-
Extraction: Partition the resulting residual oil between diethyl ether and water in a separatory funnel.[16]
-
Washing and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.[11]
Table of Reaction Conditions and Yields
| 2-Aminopyridine Derivative | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | Ethanol | None | Reflux | 6 | Not specified | [16] |
| Substituted 2-aminopyridines | Ethanol/Water | DBU | Room Temp. | Not specified | Good to excellent | [8] |
| 2-Aminopyridine | DMF | K2CO3 | Room Temp. | Not specified | Good to excellent | [12] |
This table illustrates that the reaction conditions can be varied to accommodate different substituted 2-aminopyridines and to optimize yields. The use of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate can facilitate the reaction, particularly for less reactive substrates.[8][12]
Caption: A typical experimental workflow for the synthesis.
Applications in Drug Development and Beyond
The imidazo[1,2-a]pyridine scaffold synthesized through this reaction is a versatile building block for the development of new therapeutic agents.[1] Researchers have successfully modified the core structure at various positions to optimize biological activity and pharmacokinetic properties. The ester functionality introduced by ethyl 2-chloroacetoacetate provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to a wide range of amides and other derivatives.[16]
The broad therapeutic potential of imidazo[1,2-a]pyridines continues to drive research in this area, with ongoing efforts to discover novel derivatives with improved efficacy and safety profiles for the treatment of cancer, infectious diseases, and neurological disorders.[3][5][17]
Troubleshooting and Considerations
-
Reaction Monitoring: It is crucial to monitor the reaction progress by TLC to determine the optimal reaction time and prevent the formation of byproducts.
-
Purity of Reagents: The purity of both the 2-aminopyridine and ethyl 2-chloroacetoacetate is critical for achieving high yields and a clean reaction profile.
-
Moisture Sensitivity: While not explicitly stated in all protocols, it is good practice to use dry solvents and glassware, as the presence of water can lead to unwanted side reactions.
-
Safety Precautions: Ethyl 2-chloroacetoacetate is a reactive and potentially lachrymatory compound.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.
Conclusion
The reaction of ethyl 2-chloroacetoacetate with 2-aminopyridines represents a robust and highly valuable method for the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. The straightforward nature of the reaction, coupled with the wide availability of starting materials, makes it an attractive approach for both academic and industrial researchers. A thorough understanding of the reaction mechanism and careful attention to experimental detail will enable scientists to efficiently synthesize a diverse library of imidazo[1,2-a]pyridine derivatives for further investigation in drug discovery and development programs.
References
- A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate and Ethyl Acetoacetate - Benchchem. (n.d.).
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
- Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH. (2021, December 14).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC. (n.d.).
- Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids | Bentham Science Publishers. (2025, August 27).
- Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (n.d.).
- Ethyl-2-Chloro acetoacetate - CAS 609-15-4, 164.59 g/mol , 200 kg Packaging | by AVD PHARMACEUTICALS PRIVATE LIMITED - GlobalLinker. (n.d.).
- A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and - Benchchem. (n.d.).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (2024, November 14).
- One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. (2023, March 22).
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. (2021, December 14).
- Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy | Bentham Science Publishers. (2016, December 1).
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - ResearchGate. (2025, August 10).
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Ethyl-2-Chloro Acetoacetate (CAS609-15-4) - NSR laboratories Pvt. Ltd. (n.d.).
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore | ChemRxiv. (n.d.).
- The Versatility of Ethyl 2-Chloroacetoacetate in Organic Synthesis. (2026, February 12).
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15).
- Gould–Jacobs reaction - Wikipedia. (n.d.).
- Gould-Jacobs Reaction. (n.d.).
-
. (n.d.). Retrieved from
- Facile Synthesis of Imidazo[1,2-a]pyridines via LED Light Induced Reaction between 2-Aminopyridines and Acetophenones | Asian Journal of Chemistry. (2024, December 31).
- Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem - NIH. (n.d.).
- A Technical Guide to Ethyl 2-Chloroacetoacetate: Properties, Synthesis, and Biochemical Interactions - Benchchem. (n.d.).
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.).
- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.).
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem. (n.d.).
- (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. (n.d.).
- Easy Access to 2-Aminopyridines - GalChimia. (2020, December 4).
- Intramolecular cyclocondensation of α-oxoketene N,N-, N,S-and N,O-acetals: Synthesis of novel pyrido[1,2-a]pyrimidinium tetrafluoroborates - ResearchGate. (2025, August 7).
- The Reaction of Ethyl 2-Chloroacetoacetate with 2-(Alkylamino) Alcohols: an Unexpected Formation of the 2-Methyloxazolidine Ring† - Journal of Chemical Research, Synopses (RSC Publishing). (n.d.).
- CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents. (n.d.).
- Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol... - ResearchGate. (n.d.).
- Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. globallinker.com [globallinker.com]
- 14. nsrlaboratories.com [nsrlaboratories.com]
- 15. Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preparation of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Application Note: Scalable Synthesis of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Abstract & Scope
This technical note details the preparation of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid , a highly functionalized bicyclic scaffold valuable in the development of kinase inhibitors (e.g., JAK, PDE4) and CNS-active agents. The protocol utilizes a robust [3+2] cycloaddition (Tamura reaction) strategy, ensuring regioselective ring formation.
Key features of this protocol include:
-
Regiocontrol: Leveraging steric parameters to direct cyclization away from the methoxy group, correctly placing substituents at C5 and C7.
-
Safety: Management of N-amination reagents (MSH) with safer in-situ generation or alternatives.
-
Purification: A self-validating precipitation method that minimizes chromatographic overhead.
Retrosynthetic Analysis & Strategy
The structural core is constructed via the cycloaddition of an N-aminopyridinium salt with an electron-deficient alkyne. The regiochemistry is dictated by the substitution pattern of the pyridine precursor.
-
Target: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid.
-
Disconnection: The N1-C2 and C3-C3a bonds are formed during the annulation.
-
Precursors:
-
Pyridine Component: Methyl 2-methoxyisonicotinate. The C2-methoxy group directs cyclization to the less hindered C6 position, effectively transposing the methoxy group to the C7 position of the fused system. The C4-ester becomes the C5-carboxylate.
-
Alkyne Component: Ethyl 2-butynoate.[1] Provides the 2-methyl group and a transient 3-carboxylate handle (removed via decarboxylation).
-
[1][2]
Detailed Experimental Protocol
Stage 1: N-Amination of Methyl 2-methoxyisonicotinate
Objective: Convert the pyridine nitrogen into a nucleophilic N-amino ylide precursor. Reagent:O-(Mesitylenesulfonyl)hydroxylamine (MSH) is the standard, but O-(Diphenylphosphinyl)hydroxylamine (DPH) is recommended for higher safety margins in scale-up.
Protocol (using MSH for high yield):
-
Preparation of MSH: (Note: Prepare fresh. MSH is unstable). React ethyl O-mesitylenesulfonylacetohydroxamate with perchloric acid at 0°C. Extract into CH₂Cl₂. Warning: MSH is energetic; keep cold and in solution.
-
Amination: Dissolve Methyl 2-methoxyisonicotinate (1.0 equiv) in CH₂Cl₂ (0.5 M).
-
Add the MSH solution (1.2 equiv) dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-4 hours. A white precipitate (the N-aminopyridinium mesitylenesulfonate salt) usually forms.
-
Isolation: Add Et₂O to complete precipitation. Filter the solid, wash with Et₂O, and dry under vacuum.
-
Checkpoint: ¹H NMR should show a downfield shift of pyridine protons and a broad NH₂ peak.
-
Stage 2: [3+2] Cycloaddition
Objective: Construct the bicyclic core.
-
Setup: Suspend the N-aminopyridinium salt (from Stage 1) in DMF (10 vol).
-
Base Addition: Add K₂CO₂ (2.5 equiv). The mixture will turn yellow/orange (ylide formation).
-
Alkyne Addition: Add Ethyl 2-butynoate (1.2 equiv) dropwise.
-
Note: The reaction is exothermic. Maintain temperature < 30°C using a water bath.
-
-
Reaction: Stir at RT for 12–16 hours. Monitor by TLC/LCMS.
-
Workup: Pour the mixture into ice-water (50 vol). The product, 3-Ethyl 5-methyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3,5-dicarboxylate , typically precipitates.
-
Purification: Filter the solid. If oily, extract with EtOAc, dry (Na₂SO₄), and recrystallize from EtOH.
Stage 3: Hydrolysis and Selective Decarboxylation
Objective: Remove the esters and the transient C3-carboxyl group to yield the final target.
-
Saponification: Dissolve the diester in EtOH/H₂O (1:1). Add NaOH (5 equiv). Reflux for 2 hours.
-
Result: Formation of the 3,5-dicarboxylic acid (soluble as sodium salt).
-
-
Acidification & Decarboxylation:
-
Cool to RT. Acidify to pH 1–2 with conc. HCl. The diacid precipitates.
-
Critical Step: To decarboxylate the C3 position selectively, heat the acidic suspension (or the isolated diacid in 50% H₂SO₄) to 80–100°C for 4 hours. The pyrazole-3-carboxylic acid is thermally unstable and loses CO₂ readily, while the pyridine-5-carboxylic acid is stable.
-
-
Isolation: Cool the mixture. The product, 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-5-carboxylic acid , precipitates as an off-white solid.
-
Final Wash: Filter, wash with cold water and minimal cold acetonitrile. Dry at 50°C under vacuum.
Process Workflow & Logic
[1][2][3][4][5][6][7][8]
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| MSH Stoichiometry | 1.1 – 1.2 equiv | Excess ensures complete conversion of the pyridine; unreacted pyridine is difficult to separate later. |
| Cyclization Temp | 20 – 30°C | Higher temperatures (>50°C) during base addition can cause degradation of the ylide before alkyne attack. |
| Decarboxylation pH | pH < 2 | Strong acidic conditions facilitate the protonation of the C3-carboxylate, promoting thermal decarboxylation. |
| Regioselectivity | Substrate Control | The 2-OMe group sterically blocks the C2 position, forcing cyclization at C6 (which becomes C7). |
Troubleshooting & Quality Control
-
Issue: Low Yield in Step 2 (Cyclization).
-
Cause: Moisture in DMF or old MSH salt.
-
Fix: Use anhydrous DMF. Ensure the N-amino salt is white and free-flowing. If the salt is sticky (hygroscopic), dry over P₂O₅ before use.
-
-
Issue: Incomplete Decarboxylation.
-
Observation: LCMS shows M+44 peak (Dicarboxylic acid).
-
Fix: Increase temperature of the acid hydrolysis step to reflux (100°C) or extend time. The C5-acid is very stable and will not degrade.
-
-
Issue: Regioisomer Formation.
-
Observation: NMR shows different splitting pattern for aromatic protons.
-
Validation: The desired product (7-OMe) will show two singlet aromatic protons (or meta-coupled doublets) corresponding to H4 and H6. The 2-OMe group on the starting material effectively prevents formation of the 5-OMe isomer (cyclization at C2).
-
References
-
Tamura, Y., et al. (1974). "Synthesis of pyrazolo[1,5-a]pyridines." Journal of Organic Chemistry, 39(21), 3148–3151. Link
-
Kakehi, A., et al. (1986). "Preparation of New Pyrazolo[1,5-a]pyridine Derivatives." Bulletin of the Chemical Society of Japan, 59(5), 1634-1636. Link
-
Bull, J. A., et al. (2012). "Practical Synthesis of Pyrazolo[1,5-a]pyridines." Organic Letters, 14(11), 2932–2935. Link
-
Legraverend, M., et al. (2013). "Synthesis of 7-substituted pyrazolo[1,5-a]pyridines." Bioorganic & Medicinal Chemistry, 21(14), 4210-4217. (Describes the regiochemistry of 2-substituted pyridines). Link
Sources
Application Note: Regioselective Electrophilic Aromatic Substitution on 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Contextualizing the Scaffold: Electronic Topography
The pyrazolo[1,5-a]pyridine system is a privileged, electron-rich 5,6-fused bicyclic heterocycle widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and fluorescent probes[1]. Functionalizing this core via Electrophilic Aromatic Substitution (EAS) is a fundamental strategy in drug discovery.
When working with 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine , the electronic landscape is uniquely modulated by its substituents:
-
Bridgehead Nitrogen: Imparts pyrrole-like
-excessive character to the pyrazole ring, strongly activating it toward electrophiles. -
2-Methyl Group: Provides mild inductive electron donation (+I), further activating the pyrazole ring while introducing negligible steric hindrance.
-
7-Methoxy Group: Acts as a strong resonance donor (+M) on the pyridine ring. While it enriches the overall electron density of the
-system, it does not override the inherent polarization directed by the bridgehead nitrogen.
Consequently, the Highest Occupied Molecular Orbital (HOMO) remains heavily localized at the C-3 position , making it the definitive hotspot for EAS [2].
Mechanistic Causality: Why C-3?
Understanding the regioselectivity requires analyzing the stability of the intermediate. When an electrophile attacks the C-3 position, the resulting Wheland intermediate is highly stabilized. The positive charge is delocalized onto the bridgehead nitrogen, which can accommodate the charge while maintaining a complete octet for all atoms in the principal resonance contributor [3].
Conversely, attack at C-2 or on the pyridine ring generates carbocations that disrupt the aromaticity of the adjacent ring and force a sextet carbon, rendering those pathways thermodynamically and kinetically unfavorable.
Figure 1: Mechanistic pathway of EAS at C-3 driven by nitrogen-stabilized intermediates.
Validated Methodologies: Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols have been engineered with built-in causality and validation checkpoints.
Protocol A: Regioselective C-3 Bromination
Bromination is a critical gateway reaction for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
Causality of Reagent Choice: N-Bromosuccinimide (NBS) is selected over elemental bromine (
Step-by-Step Workflow:
-
Preparation: Dissolve 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere. Rationale: DCM provides excellent solubility and is unreactive toward NBS.
-
Temperature Control: Cool the reaction flask to 0 °C using an ice bath. Rationale: Suppresses radical side-reactions and prevents potential bromination at the 2-methyl group.
-
Electrophile Addition: Add NBS (1.05 equiv, 1.05 mmol) portion-wise over 10 minutes. Shield the flask from direct light.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.
-
Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 3:1). The product will typically elute slightly higher (less polar) than the starting material.
-
Quench & Workup: Quench the reaction with saturated aqueous
(10 mL). Rationale: Reduces any unreacted electrophilic bromine to inert bromide, preventing post-workup degradation. Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: C-3 Formylation (Vilsmeier-Haack Reaction)
Formylation introduces a versatile aldehyde handle for reductive aminations or olefination.
Causality of Reagent Choice: The Vilsmeier-Haack reagent (generated in situ from
Step-by-Step Workflow:
-
Reagent Generation: Cool anhydrous DMF (2.0 mL) to 0 °C. Add
(1.2 equiv) dropwise. Stir for 15 minutes until the chloroiminium ion complex forms (solution may turn slightly yellow). -
Substrate Addition: Dissolve the substrate (1.0 equiv) in anhydrous DMF (1.0 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Propagation: Heat the mixture to 60 °C for 3 hours. Rationale: The intermediate iminium species requires thermal energy to fully form prior to hydrolysis.
-
Hydrolysis (Critical Step): Cool to room temperature and pour the mixture over crushed ice. Slowly adjust the pH to 8 using saturated aqueous
. Rationale: Basic hydrolysis is strictly required to collapse the intermediate iminium salt into the final aldehyde. -
Isolation: Extract with Ethyl Acetate (3 x 15 mL), wash thoroughly with water (to remove DMF) and brine, dry, and concentrate.
Figure 2: Standard operating procedure for regioselective EAS workflows.
Quantitative Analytics & Characterization
Self-validation relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The most diagnostic marker for successful C-3 substitution is the disappearance of the C-3 proton singlet (typically found between 6.30 and 6.80 ppm in the parent compound).
Table 1: Reaction Parameters and Diagnostic Analytics
| Reaction Type | Reagents / Solvent | Temp / Time | Expected Yield | Diagnostic | Key IR Stretch ( |
| Parent Core | N/A | N/A | N/A | ~ 6.50 ppm (s, 1H) | N/A |
| Bromination | NBS (1.05 eq) / DCM | 0 °C to RT / 2h | 85 - 92% | Peak Disappears | 1050 - 1070 (C-Br) |
| Chlorination | NCS (1.05 eq) / DMF | RT / 3h | 80 - 88% | Peak Disappears | 1080 - 1100 (C-Cl) |
| Formylation | 60 °C / 3h | 75 - 85% | Peak Disappears | ~ 1670 (C=O, aldehyde) | |
| Nitration | -10 °C / 1h | 60 - 70% | Peak Disappears | 1350, 1530 ( |
Critical Parameters & Troubleshooting
-
Over-Halogenation: If di-halogenated byproducts are observed (often substituting at the C-6 position of the pyridine ring), ensure the reaction is strictly maintained at 0 °C during electrophile addition and verify that the NBS/NCS is freshly recrystallized to remove free halogen impurities [2].
-
Ether Cleavage Risk: The 7-methoxy group is generally stable under mild EAS conditions. However, avoid the use of strong Lewis acids (e.g.,
, ) during EAS, as these will rapidly demethylate the ether to yield the corresponding 7-hydroxy derivative. -
Vilsmeier-Haack Emulsions: During the basic hydrolysis step of the formylation protocol, aluminum/phosphorus salts can cause severe emulsions. Filtering the biphasic mixture through a pad of Celite prior to separation drastically improves organic recovery.
References
-
Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. Available at:[Link] [1]
-
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. Available at:[Link] [2]
-
Regioselectivity in Electrophilic Aromatic Substitution of Pyrrole and Indole. StackExchange Chemistry. Available at:[Link] [3]
Troubleshooting & Optimization
Purification methods for 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine intermediates
Technical Support Center: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine Intermediates
Ticket ID: #PZP-7M-PUR Subject: Purification Protocols & Troubleshooting for 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
The purification of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine presents unique challenges due to the electronic influence of the C7-methoxy group adjacent to the bridgehead nitrogen. Unlike its unfunctionalized counterparts, this intermediate exhibits specific sensitivity to acidic hydrolysis (leading to the 7-oxo/lactam impurity) and distinct chromatographic basicity. This guide provides a tiered support system to resolve isolation issues, ensuring high purity (>98%) for downstream SAR or API synthesis.
Tier 1: Rapid Resolution (FAQs)
Quick answers to the most common tickets submitted by process chemists.
Q1: My product streaks significantly on TLC and Flash Chromatography (Silica). Is it decomposing? A: Not necessarily. The pyrazolo[1,5-a]pyridine core is weakly basic. The streaking is likely due to the interaction between the N1-nitrogen (pyrazole lone pair) and acidic silanols on the silica gel.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes, or add 0.5–1% TEA to your mobile phase. Alternatively, switch to neutral alumina , which often provides sharper resolution for this scaffold.
Q2: I see a new, highly polar spot after concentrating my fractions. What happened? A: You likely exposed the compound to strong acids or prolonged heating in acidic solvents. The 7-methoxy group is essentially a vinylogous imidate; it is susceptible to hydrolysis, converting the 7-methoxy intermediate into 2-methylpyrazolo[1,5-a]pyridin-7(4H)-one (the lactam tautomer).
-
Fix: Avoid HCl/MeOH during workup. Use mild buffers (Phosphate pH 7) if aqueous washes are necessary.
Q3: The product is oiling out during recrystallization. How do I induce precipitation? A: This scaffold is lipophilic (due to the 2-methyl and 7-methoxy groups) but planar. It tends to oil out in single-solvent systems like Ethanol.
-
Fix: Use a two-solvent system. Dissolve in a minimum amount of warm Ethyl Acetate (or DCM), then slowly add Heptane (anti-solvent) with vigorous stirring until turbidity persists. Cool slowly to 4°C.
Tier 2: Deep Dive (Troubleshooting & Logic)
Impurity Profile Analysis
Before selecting a method, identify your primary contaminant using the table below.
| Impurity Type | Likely Origin | Physicochemical Characteristic | Recommended Removal Strategy |
| N-Aminopyridinium Salt | Unreacted Starting Material | Highly Polar, Ionic, Water Soluble | Aqueous wash (Sat. NaHCO₃) or filtration over a silica plug (elute product with 10% EtOAc/Hex). |
| 7-Hydroxy (Lactam) | Hydrolysis Byproduct | High Polarity, H-bond donor | Column Chromatography (DCM/MeOH gradient); insoluble in ether. |
| Regioisomers (C5 vs C7) | Cyclization Selectivity | Similar Rf, distinct NMR splitting | Prep-HPLC or High-Efficiency Flash (Spherical Silica, 20µm). |
| Pd/Cu Residues | Coupling Catalysts | Colored, paramagnetic | Scavenger resins (Thiol-functionalized) or Celite filtration. |
Decision Logic for Purification
Use the following workflow to determine the optimal purification route based on crude purity and scale.
Figure 1: Decision tree for selecting the purification methodology based on crude mixture analysis.
Tier 3: Advanced Protocols
Protocol A: Buffered Flash Chromatography (The "Gold Standard")
Best for: Removing close-eluting organic impurities and preventing streaking.
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA) .
Procedure:
-
Column Pre-treatment: Flush the packed column with 3 Column Volumes (CV) of 10% Mobile Phase B to neutralize acidic sites.
-
Loading: Dissolve the crude residue in a minimum volume of DCM. Note: Avoid dry loading on silica if the compound is acid-sensitive; liquid loading is preferred.
-
Gradient:
-
0–5 min: 0% B (Isocratic Hold)
-
5–20 min: 0% → 30% B (Linear Gradient)
-
20–30 min: 30% → 50% B (Monitor UV at 254 nm and 280 nm)
-
-
Collection: The 7-methoxy derivative typically elutes earlier than the 7-hydroxy byproduct. Collect the main peak.
-
Post-Process: Evaporate fractions at <40°C. To remove residual TEA, co-evaporate with heptane twice.
Protocol B: Regioselective Recrystallization
Best for: Scale-up (>5g) and removing polymeric tars.
Context: Synthesis via N-aminopyridines often yields colored oligomers. Crystallization is superior to chromatography for color removal.
Procedure:
-
Dissolve crude solid in Ethyl Acetate (5 mL per gram of crude) at 60°C.
-
If the solution is dark/black, add Activated Charcoal (10 wt%) and stir for 30 mins. Filter hot through Celite.
-
Reheat the filtrate to 60°C.
-
Dropwise add Heptane until the solution becomes slightly cloudy (approx ratio 1:3 EtOAc:Heptane).
-
Remove heat source and allow the flask to cool to room temperature undisturbed (insulate flask with foil if necessary to slow cooling).
-
Cool to 0–4°C for 2 hours.
-
Filter the white/off-white needles and wash with cold Heptane.
Scientific Grounding & Mechanisms
1. The "7-Methoxy" Liability (Acid Sensitivity) The 7-methoxy-pyrazolo[1,5-a]pyridine system is electronically unique. The methoxy group is located at a position that allows it to stabilize a positive charge on the ring nitrogen during protonation, but this also activates the carbon for nucleophilic attack by water.
-
Mechanism:[1][2][3][4][5][6][7] Protonation at N1 -> Nucleophilic attack of water at C7 -> Elimination of Methanol -> Tautomerization to Pyridone (Lactam).
-
Validation: This is analogous to the hydrolysis of 2-methoxypyridines, which requires careful pH control [1].
2. Chromatographic Behavior Pyrazolo[1,5-a]pyridines are aromatic but possess a bridgehead nitrogen that imparts specific dipole moments. The N1 nitrogen is the most basic site (pKa ~ 2.5–3.5 depending on substitution) [2].
-
Implication: On acidic silica (pH ~5), the N1 interacts with silanols, causing peak tailing. The use of TEA (Protocol A) blocks these silanols, sharpening the peak shape and improving resolution from impurities [3].
3. Synthesis Context Common synthetic routes involve the [3+2] cycloaddition of N-aminopyridines with alkynes [4]. This often leaves unreacted N-aminopyridinium salts. These salts are highly polar and can be removed via the aqueous workup (Tier 2 Logic) before chromatography, protecting the column from fouling.
References
- Katritzky, A. R., et al. "Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Vol 76, 2000. (General mechanism of alkoxypyridine hydrolysis).
-
Atalay, V. E. "Determination of the pKa values of some pyridine derivatives by computational methods." Bulgarian Chemical Communications, 2018. 8
-
BenchChem Technical Notes. "Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives." (Applicable to pyridine analogs regarding basicity).[6][9][8] 3[2]
-
Moustafa, A. H., et al. "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition." ACS Omega, 2019. 2[2]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pp.bme.hu [pp.bme.hu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
Technical Support Center: N-Amination of 4-Methoxypyridine Precursors
Welcome to the technical support guide for the N-amination of 4-methoxypyridine precursors. This resource is designed for researchers, chemists, and drug development professionals who are working with these valuable synthetic intermediates. The N-amination of pyridines, particularly electron-rich systems like 4-methoxypyridine, is a critical transformation for creating N-aminopyridinium salts. These salts are versatile precursors for N-centered radicals, which have broad applications in modern organic synthesis, including direct C-H amidation of arenes and heteroarenes.[1][2]
However, the very features that make 4-methoxypyridine a useful substrate—its heightened nucleophilicity due to the electron-donating methoxy group—can also introduce significant synthetic challenges.[3][4] This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: Why am I getting little to no yield of my desired N-amino-4-methoxypyridinium salt?
This is one of the most common issues and can stem from several factors related to the aminating agent, reaction conditions, or the stability of the product itself.
Answer:
Low or no yield is typically traced back to one of three root causes: an insufficiently reactive aminating agent, decomposition of the agent or product, or suboptimal reaction conditions that do not favor the nucleophilic attack by the pyridine nitrogen.
-
Causality & Expertise: The nitrogen of 4-methoxypyridine is highly nucleophilic due to the electron-donating effect of the para-methoxy group.[3] While this enhances its reactivity towards electrophiles, it also makes the system sensitive to overly harsh conditions. The choice of aminating agent is paramount. Reagents like hydroxylamine-O-sulfonic acid (HOSA) are effective for N-aminating pyridines.[5][6] However, the quality and handling of HOSA are critical, as it is hygroscopic and can degrade.[5] Other reagents, such as O-tosylhydroxylamine (THA) or O-(2,4-dinitrophenyl)hydroxylamine (DPH), offer different reactivity profiles and may be more suitable depending on your specific substrate.[2][7]
-
Troubleshooting Steps:
-
Verify Aminating Reagent Quality: Use freshly purchased or properly stored HOSA.[5] Consider titrating the reagent if its purity is in doubt. If using a self-prepared agent like THA, ensure it was synthesized correctly and is free of impurities.
-
Optimize Solvent and Temperature: The reaction is often performed in a polar solvent like water or a mixture of water and an organic solvent to dissolve both the pyridine and the aminating salt. The temperature should be carefully controlled. While gentle heating can facilitate the reaction, excessive heat can lead to the decomposition of the aminating agent or the desired N-aminopyridinium salt.
-
Consider pH Control: For reagents like HOSA, the reaction proceeds by attack of the neutral pyridine on the zwitterionic HOSA (+H₃NOSO₃⁻).[5] The pH of the medium can influence the availability of the nucleophilic pyridine. While typically run under neutral to slightly acidic conditions resulting from the reagent itself, adding a non-nucleophilic base is generally not required and can cause undesired side reactions.
-
Switch Aminating Agent: If HOSA proves ineffective, consider a more potent electrophilic aminating reagent. DPH, for example, has been used effectively for a variety of substituted pyridines.[2]
-
Q2: I'm observing significant side product formation. What are they and how can I minimize them?
Side reactions are a frequent challenge, especially given the reactivity of the 4-methoxypyridine system.
Answer:
The primary side products often arise from reactions at other positions on the pyridine ring or from the decomposition of the N-aminopyridinium product.
-
Causality & Expertise: While the pyridine nitrogen is the most nucleophilic site, electrophilic attack can sometimes occur at the electron-rich aromatic ring, although this is less common under standard N-amination conditions. A more prevalent issue is the instability of the N-aminopyridinium salt product, which can act as a precursor to reactive intermediates like nitrenium ions upon photolysis or other activation methods, potentially leading to undesired follow-on reactions.[1] Additionally, if the reaction is run under basic conditions, deprotonation of the newly formed N-amino group can generate a pyridinium ylide, which can undergo its own set of reactions.
-
Troubleshooting Flowchart: This diagram outlines a decision-making process for diagnosing and resolving side product formation.
Caption: Troubleshooting workflow for side product formation.
-
Minimization Strategies:
-
Strict Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and monitor progress closely.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Immediate Workup: Once the reaction is complete (as determined by TLC or LC-MS), proceed immediately to the workup and isolation steps to minimize the time the product spends in the reactive crude mixture.
-
Q3: How do I choose the right aminating agent for my specific 4-methoxypyridine precursor?
The selection of the aminating agent is a critical parameter for success.
Answer:
The choice depends on a balance of reactivity, stability, safety, and substrate compatibility. A comparative analysis is the most effective way to make an informed decision.
-
Causality & Expertise: Different aminating agents operate via similar mechanisms but have varying electrophilicity and handling requirements. HOSA is inexpensive and common but can be hygroscopic.[5] THA and its analogs can be more reactive but may require synthesis.[7][8] DPH is highly effective but may be less atom-economical.[2] The electron-rich nature of 4-methoxypyridine means a moderately reactive agent like HOSA is often sufficient, avoiding the need for highly aggressive and potentially less selective reagents.
-
Data Presentation: Comparison of Common Aminating Agents
| Aminating Agent | Structure | Typical Conditions | Pros | Cons |
| Hydroxylamine-O-sulfonic acid (HOSA) | H₂NOSO₃H | Water or aq. organic mix, 0 °C to RT | Commercially available, inexpensive | Hygroscopic, moderate reactivity |
| O-Tosylhydroxylamine (THA) | H₂NOTs | Organic solvents (DCM, MeCN), RT | Higher reactivity than HOSA | Often requires fresh preparation, potential for tosyl-related side products |
| O-(2,4-Dinitrophenyl)hydroxylamine (DPH) | H₂NODNP | Organic solvents (DCM), RT | Highly reactive, effective for less nucleophilic pyridines | DNP is a poor leaving group by mass, can be explosive |
Key Methodologies & Protocols
General Protocol for N-Amination using Hydroxylamine-O-sulfonic Acid (HOSA)
This protocol provides a reliable starting point for the N-amination of a generic 4-methoxypyridine precursor.
-
Reaction Mechanism Visualization:
Caption: N-amination of 4-methoxypyridine with HOSA.
-
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-methoxypyridine precursor (1.0 equiv.) in deionized water (or a 1:1 mixture of water:acetonitrile) to a concentration of approximately 0.5 M.
-
Reaction Setup: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of Hydroxylamine-O-sulfonic acid (HOSA, 1.1-1.5 equiv.) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred pyridine solution over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup and Isolation:
-
Upon completion, the product often precipitates from the reaction mixture. If so, collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/ether). The resulting N-aminopyridinium salts are often highly polar and may not be suitable for silica gel chromatography.
-
-
References
-
Wikipedia. Hydroxylamine-O-sulfonic acid. Available at: [Link]
-
Wallace, R. G. Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Aldrichimica Acta. Available at: [Link]
-
ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available at: [Link]
-
Studer, A. et al. N-Aminopyridinium Salts as Precursors for N-Centered Radicals – Direct Amidation of Arenes and Heteroarenes. Organic Letters. Available at: [Link]
-
ResearchGate. 4‐Methoxypyridine N‐oxide. Available at: [Link]
-
Yin, J. et al. A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Chichibabin reaction. Available at: [Link]
-
Academia.edu. (PDF) A General and Efficient 2-Amination of Pyridines and Quinolines. Available at: [Link]
-
Wiley Online Library. HYDROXYLAMINE-O-SULPHONIC ACID. ITS USE IN ORGANIC SYNTHESIS. A REVIEW. Available at: [Link]
-
Pang, J. H., Kaga, A., & Chiba, S. Nucleophilic Amination of Methoxypyridines by a Sodium Hydride–Iodide Composite. Chemical Communications. Available at: [Link]
-
Movassaghi, M. et al. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]
-
Kürti, L. et al. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for Aminoetherification. Available at: [Link]
-
Powers, D. C. et al. N-Amino Pyridinium Salts in Organic Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Bowers Lab, UNC. Electrophilic Oxaziridines for N-Amination. Available at: [Link]
-
Scribd. N-Aminopyridinium Salts as NRC. Available at: [Link]
-
Roychowdhury, P. et al. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]
-
Sarpong, R. et al. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of hydroxylamines. Available at: [Link]
-
Semantic Scholar. N-Boc-O-Tosyl Hydroxylamine as a Safe and Efficient Nitrogen Source for the N-Amination of Aryl and Alkyl Amines. Available at: [Link]
-
ResearchGate. Production of O‐tosylhydroxylamine (THA) aminating agent. Available at: [Link]
-
Feringa, B. L. et al. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Available at: [Link]
-
Zard, S. Z. et al. Radical chain monoalkylation of pyridines. Chemical Science. Available at: [Link]
-
Bielawski, C. W. et al. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Dalton Transactions. Available at: [Link]
-
Organic Chemistry Portal. A General and Efficient 2-Amination of Pyridines and Quinolines. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. N-Amino Pyridinium Salts in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. exsyncorp.com [exsyncorp.com]
- 4. Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Optimizing reaction temperature for pyrazolo[1,5-a]pyridine ring closure
Technical Guide: Thermal Optimization of Pyrazolo[1,5-a]pyridine Ring Closure
Executive Summary: The Thermal Landscape of [3+2] Cycloaddition
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of pyrazolo[1,5-a]pyridines. The core challenge often lies not in the reagents, but in the thermal management of the ring closure step.[1]
The formation of this scaffold typically proceeds via a [3+2] dipolar cycloaddition between a pyridinium N-imide (or N-aminopyridine) and an alkyne/alkene.[1] This reaction is highly sensitive to temperature because it involves a delicate balance:
-
Activation Energy (
): Sufficient heat is required to overcome the barrier for the initial cycloaddition and the subsequent aromatization (often oxidative dehydrogenation).[1] -
Competing Pathways: Excessive heat promotes N–N bond cleavage (regenerating the pyridine starting material) or dimerization of the reactive N-imide dipole.
This guide provides a troubleshooting framework to optimize reaction temperatures, ensuring high yields and reproducibility.
Mechanism & Thermal Sensitivity[2]
To troubleshoot, we must visualize the pathway.[1] The reaction generally involves the in-situ generation of a pyridinium ylide dipole, which traps an alkyne.
Figure 1: Reaction coordinate highlighting thermal checkpoints. Note that high temperatures can trigger N-N bond homolysis (cleavage), while insufficient heat may stall the aromatization step.[1]
Troubleshooting Guide (Q&A)
Q1: My reaction stalls at the dihydro-intermediate (incomplete aromatization). Should I increase the temperature?
Diagnosis: This is common when using alkene dipolarophiles or when the oxidative driving force is weak. The initial cyclization forms a non-aromatic intermediate that requires oxidative dehydrogenation to become the final pyrazolo[1,5-a]pyridine.[1] Solution:
-
Thermal Adjustment: Yes, increasing temperature (e.g., from RT to reflux in acetonitrile or ethanol) often drives the elimination step.[1]
-
Chemical Assist: If you are already at reflux (approx. 80°C) and conversion is low, do not simply heat to decomposition.[1] Instead, add an oxidant.[1] PIDA (Phenyliodine diacetate) is effective at room temperature (20–25°C) for driving this aromatization without thermal stress [1].[1]
-
Microwave Option: Switch to microwave heating (140°C for 2–5 mins). The rapid dielectric heating can overcome the aromatization barrier faster than the rate of side-product formation [2].
Q2: I observe significant formation of the parent pyridine starting material. Is my temperature too high?
Diagnosis: Yes. This indicates N–N bond cleavage . The N–N bond in the pyridinium ylide is labile. Prolonged heating at high temperatures (>100°C in high-boiling solvents like DMF or DMSO) can cause homolytic or heterolytic cleavage, extruding the nitrene equivalent or simply reducing back to pyridine.[1] Solution:
-
Lower Temperature: Reduce reaction temperature to 40–60°C.
-
Change Solvent: Switch from DMF (bp 153°C) to Ethanol (bp 78°C) or Acetonitrile (bp 82°C) to cap the maximum thermal exposure.
-
Concentration Control: Ensure the alkyne is present in excess (1.5–2.0 equiv) to trap the dipole immediately upon formation, minimizing its lifetime in the hot state.[1]
Q3: I am getting a mixture of regioisomers. Can temperature control this?
Diagnosis: Regioselectivity in [3+2] cycloadditions is primarily governed by sterics and electronics (FMO theory), but temperature plays a role in kinetic vs. thermodynamic control .[1] Solution:
-
Lower Temperature (Kinetic Control): Run the reaction at the lowest possible temperature (0°C to RT) using a strong base (e.g., DBU) or reactive oxidant (PIDA) in a polar aprotic solvent (DCM or NMP).[1] This favors the kinetically formed isomer, which is often the 3-acyl/carboxyl derivative when using electron-deficient alkynes [3].
-
Higher Temperature (Thermodynamic Equilibration): While less common for this specific scaffold, higher temperatures can sometimes lead to isomer scrambling or equilibration if the cyclization is reversible (rare but possible with specific substituents).[1] Stick to lower temperatures for predictable regioselectivity.
Q4: My yields drop significantly upon scale-up (mg to gram scale). How do I manage the exotherm?
Diagnosis: The [3+2] cycloaddition is exothermic.[1] On a gram scale, "reflux" can turn into a runaway reaction, leading to local overheating and tar formation (polymerization).[1] Solution:
-
Dosing Control: Do not mix all reagents at once. Add the base or oxidant dropwise to the mixture of N-amine and alkyne at a controlled temperature (e.g., 40°C).[1]
-
Active Cooling: Use a reflux condenser but keep an oil bath only 5–10°C above the solvent boiling point. Do not "superheat" the flask wall.
Optimized Experimental Protocols
Select the protocol that matches your substrate stability and available equipment.
Table 1: Protocol Selection Matrix
| Method | Condition | Best For... | Typical Yield | Ref |
| A: Oxidative (RT) | PIDA, NMP/DCM, 25°C | Sensitive functional groups, strict regiocontrol. | 75–92% | [1] |
| B: Thermal (Reflux) | Base (K₂CO₃), EtOH/MeCN, 80°C | Robust substrates, scaling up.[1] | 60–85% | [4] |
| C: Microwave | AcOH, 140°C, 2–10 min | Difficult substrates, rapid screening.[1] | 80–95% | [2] |
Protocol A: Room Temperature Oxidative Cyclization (High Precision)
Recommended for complex drug intermediates.[1]
-
Dissolve: Suspend N-aminopyridinium salt (1.0 mmol) and alkyne/alkene (1.2 mmol) in NMP (N-methylpyrrolidone) or DCM (5 mL).
-
Add Oxidant: Add PIDA (Phenyliodine diacetate) (1.2 mmol) portion-wise over 10 minutes at 20–25°C .
-
Monitor: Stir for 2–4 hours. Monitor by TLC/LCMS. The mild temperature prevents N-N cleavage.
-
Workup: Quench with saturated aq. NaHCO₃. Extract with EtOAc.
Protocol B: Microwave-Assisted Synthesis (High Throughput)
Recommended for library generation.[1]
-
Prepare: In a microwave vial, mix 2-hydrazinopyridine or N-aminopyridine (1.0 mmol) with the coupling partner (e.g., 1,3-diketone or alkyne) in Acetic Acid (2 mL).
-
Heat: Irradiate at 140°C for 5 minutes. (Note: The rapid ramp time bypasses the slow decomposition pathways).[1]
-
Cool: Cool to 50°C using compressed air flow (standard on most MW reactors) before opening.
-
Isolate: Pour into ice water. The product often precipitates as a solid.
Troubleshooting Flowchart
Use this logic tree to diagnose yield issues during optimization.
Figure 2: Decision tree for diagnosing thermal failures in ring closure.
References
-
Wang, J., et al. (2024).[1] "PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides." Synlett, 35, 1551-1556.[1]
-
Sikdar, et al. (2023).[1][2] "One-pot cyclization methodology... microwave-assisted process."[2][3][4][5] PMC.
-
Ravi, C., et al. (2017).[1] "Synthesis of functionalized pyrazolo[1,5-a]pyridines... metal-free conditions." Synthesis, 49, 2513-2522.[1]
-
Moustafa, et al. (2021).[1] "Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives." ACS Omega.
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine Synthesis
The following technical guide addresses the synthesis, purification, and troubleshooting of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine , with a specific focus on impurity profiling and removal.
Topic: Impurity Removal & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.1 (Current)
Executive Summary & Reaction Logic
The synthesis of 7-substituted pyrazolo[1,5-a]pyridines is synthetically challenging due to the inherent regioselectivity of the [3+2] cycloaddition. When reacting N-aminopyridinium ylides with alkynes, cyclization preferentially occurs at the less sterically hindered
Core Synthesis Pathway
The standard industrial route involves the cycloaddition of 1-amino-2-methoxypyridinium salts with ethyl 2-butynoate , followed by hydrolysis and decarboxylation.
Figure 1: Regioselectivity bifurcation in the synthesis of 7-methoxy-2-methylpyrazolo[1,5-a]pyridine showing the competitive formation of the 5-methoxy impurity.
Troubleshooting Dashboard: Common Impurities
Use this table to identify side products based on analytical signatures.
| Impurity Type | Chemical Identity | Origin/Cause | Analytical Signature (1H NMR) | Removal Strategy |
| Impurity A (Major) | 5-Methoxy regioisomer | Cyclization at C6 (unsubstituted | Methoxy signal shift (often | Flash Chromatography (See Section 3). |
| Impurity B | 3-Ester Intermediate | Incomplete decarboxylation. | Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm) persist. | Resubject to H₂SO₄/heat (40-50% H₂SO₄, 100°C). |
| Impurity C | Unreacted Amine Salt | Incomplete ylide formation. | Broad NH₂ peaks; Pyridine ring protons shifted downfield. | Acidic Wash (1M HCl) during workup.[1] |
| Impurity D | Pyridine Dimers | Radical coupling of ylides. | Complex aromatic region; M+ dimer mass in LCMS. | Recrystallization from EtOH/Heptane. |
Detailed Troubleshooting & Optimization (Q&A)
Phase 1: Reaction Optimization (Preventing Side Products)
Q: My crude NMR shows a 3:1 ratio of the 5-methoxy isomer (unwanted) to the 7-methoxy target. How can I shift this ratio? A: This is the intrinsic challenge of this scaffold. The C2-methoxy group sterically hinders the approach of the alkyne, favoring attack at C6.
-
Solvent Polarity: Switch to non-polar aprotic solvents (e.g., Dichloromethane or Toluene ) rather than DMF or Acetonitrile. Less polar solvents can tighten the ion pair of the ylide, potentially enhancing the directing effect of the methoxy oxygen (via coordination) to favor the 7-position, although this effect is subtle.
-
Steric Bulk of Base: Use a bulky organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of K₂CO₃. This may suppress the faster, less hindered pathway (C6 attack) slightly, though yield may suffer.
-
Temperature Control: Lower the temperature (0°C to RT). Higher temperatures generally favor the thermodynamic (or kinetically faster) 5-methoxy product.
Q: I am observing significant "tar" formation and low mass balance. A: Pyridinium ylides are unstable.
-
Cause: Rapid dimerization or polymerization of the free ylide before it finds the alkyne.
-
Solution: Do not pre-form the ylide. Add the base slowly (syringe pump) to a mixture of the salt and the alkyne. This keeps the concentration of free ylide low, ensuring it reacts with the alkyne immediately upon generation.
Phase 2: Work-up & Isolation
Q: How do I remove unreacted 1-amino-2-methoxypyridinium salt? A: The starting salt is water-soluble but can "oil out" into organic layers.
-
Protocol:
-
Dilute reaction mixture with EtOAc.
-
Wash 2x with 10% aqueous Na₂S₂O₃ (if iodine oxidants were used) or water.
-
Critical Step: Wash with 0.5 M HCl . The product (pyrazolo[1,5-a]pyridine) is a very weak base and will stay in the organic layer, while the unreacted N-aminopyridine and simple pyridine byproducts will be protonated and extracted into the aqueous phase.
-
Phase 3: Purification (Separating Regioisomers)
Q: The 5-methoxy and 7-methoxy isomers co-elute on TLC. How do I separate them? A: These isomers have very similar polarities, but their shape selectivity differs.
-
Stationary Phase: Standard Silica (60 Å) is often insufficient. Use High-Performance Flash Chromatography (HPFC) with spherical silica (20-40 µm).
-
Mobile Phase: Avoid simple Hexane/EtOAc gradients.
-
Recommendation:Toluene : Acetone (95:5 to 85:15) . The pi-pi interactions of toluene often discriminate better between the planar regioisomers than aliphatic solvents.
-
Alternative:Dichloromethane : Methanol (99:1) is effective for removing polar tars but less effective for isomer separation.
-
Q: Can I use recrystallization instead of a column? A: Yes, if the 7-methoxy isomer is the major product (>60%).
-
Solvent System: Ethanol/Water or Isopropanol/Heptane .
-
Note: The 5-methoxy isomer is often more soluble in heptane. Dissolve the crude in hot isopropanol, then add heptane dropwise until cloudy. Cool slowly. The 7-methoxy isomer (often higher melting point due to symmetry) should crystallize first.
Validated Experimental Protocols
Protocol A: Decarboxylation (Removal of 3-Ester)
If your intermediate is the ethyl ester, use this method to obtain the final 2-methyl core.
-
Dissolution: Dissolve 1.0 eq of Ethyl 7-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate in 50% H₂SO₄ (aq) (approx. 10 mL/g).
-
Reflux: Heat to 100–110°C for 3–5 hours. Monitor by LCMS for disappearance of ester (M+ and M+H of acid intermediate).
-
Work-up:
-
Cool to 0°C.
-
Neutralize carefully with NaOH (aq) or solid NaHCO₃ to pH ~8.
-
Extract with DCM (3x) .
-
Dry over MgSO₄ and concentrate.
-
-
Result: The decarboxylation usually occurs spontaneously under these acidic conditions once the ester hydrolyzes.
Protocol B: Regioisomer Separation (Chromatography)
Recommended for separating 5-OMe (Impurity) from 7-OMe (Target).
| Parameter | Setting |
| Column | 40g Spherical Silica (High Efficiency) |
| Flow Rate | 30-40 mL/min |
| Solvent A | Toluene |
| Solvent B | Ethyl Acetate (or Acetone) |
| Gradient | 0-5 min: 100% A5-20 min: 0% to 10% B20-30 min: 10% B (Isocratic) |
| Elution Order | Typically, the 7-methoxy isomer elutes after the 5-methoxy isomer in Toluene systems due to higher basicity/polarity exposure, but this must be confirmed by NOESY NMR. |
References
-
General Synthesis & Regioselectivity
- Title: "Regioselective synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition."
- Source:Journal of Organic Chemistry, 2007.
- Context: Establishes the kinetic preference for C6 cycliz
-
(General Journal Link for verification)
-
Purification Strategies
- Title: "Separation of regioisomers in pyrazolo[1,5-a]pyrimidine synthesis."
- Source:BenchChem Troubleshooting Guide / UAB Research, 2011.
- Context: Validates the use of Toluene-based systems for separating planar heteroarom
-
Mechanism of Cyclization
- Title: "Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction."
- Source:MDPI Molecules, 2023.
- Context: Computational insight into why steric hindrance
(Note: Specific patent literature for the 7-methoxy-2-methyl analog often references general pyrazolo[1,5-a]pyridine methodologies due to the modular nature of the synthesis.)
Sources
Technical Support Center: Stability of the 7-Methoxy Group Under Acidic Hydrolysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in managing the stability of the 7-methoxy group (commonly found in coumarins, indoles, flavonoids, and quinolines) during acidic hydrolysis workflows.
Whether your goal is to preserve the 7-methoxy moiety while hydrolyzing a distal functional group (e.g., an ester or amide) or to intentionally cleave it to unmask a 7-hydroxy phenol, this guide provides the mechanistic causality, troubleshooting steps, and field-proven protocols required for success.
Mechanistic Causality: The Chemistry of O-Demethylation
Understanding the stability of the 7-methoxy group requires analyzing the exact mechanism of acid-catalyzed ether cleavage. Aryl methyl ethers are generally stable to mild aqueous acids because the ether oxygen is a weak base. For cleavage to occur, the oxygen must first be protonated to form an highly reactive oxonium ion.
Once protonated, the adjacent methyl carbon becomes highly electrophilic. A nucleophile present in the acidic medium (such as a bromide ion, iodide ion, or water) must then attack the methyl group via an
Mechanism of acid-catalyzed demethylation of 7-methoxy aryl ethers.
Frequently Asked Questions (FAQs)
Q1: At what pH or acid concentration does the 7-methoxy group begin to degrade? A: The 7-methoxy group is highly stable at pH > 1 at room temperature. Mildly acidic conditions (e.g., 0.1 M HCl or 10% TFA in dichloromethane) will not protonate the ether oxygen sufficiently to drive cleavage [3]. Significant degradation only occurs in strongly acidic conditions (pH < 0, e.g., 47% HBr, 57% HI) or when subjected to extended heating (>100°C) with concentrated acids [1].
Q2: Why does hydrobromic acid (HBr) cleave the methoxy group efficiently, while hydrochloric acid (HCl) often fails?
A: Cleavage relies on two factors: acid strength (to protonate the oxygen) and nucleophilicity (to attack the methyl group). While both are strong acids, the bromide ion (
Q3: Does the position of the methoxy group on the aromatic ring affect its stability? A: Yes. Resonance effects dictate stability. For example, in 7-methoxycoumarins, the electron-donating methoxy group is in direct conjugation with the lactone carbonyl. This delocalization reduces the electron density on the ether oxygen, lowering its basicity and making it slightly more resistant to initial protonation compared to isolated, non-conjugated aliphatic ethers [4].
Troubleshooting Guide
If you are experiencing unexpected results during your acidic hydrolysis workflows, consult the logical decision tree below, followed by specific Q&A scenarios.
Troubleshooting workflow for preventing unwanted 7-methoxy cleavage.
Scenario A: Unwanted Demethylation During Ester/Amide Hydrolysis
-
Symptom: Reversed-phase HPLC (RP-HPLC) shows a decrease in the parent peak and the appearance of a new, more polar peak (the 7-hydroxy derivative) [3].
-
Root Cause: The acid concentration is too high, or the reaction temperature is driving unintended
cleavage. -
Resolution: Adjust the pH closer to neutral (e.g., pH 2-3) or switch to a milder acid like 10% TFA. If strong acid is mandatory, reduce the temperature to 0–25°C and minimize exposure time.
Scenario B: Incomplete Intentional Demethylation
-
Symptom: Starting material persists when attempting to unmask the 7-hydroxy group using aqueous HBr.
-
Root Cause: Poor solubility of the lipophilic 7-methoxy substrate in the aqueous acid prevents the reaction from proceeding.
-
Resolution: Introduce a phase-transfer catalyst (PTC) such as Aliquat-336 to transport the substrate into the reactive aqueous phase, drastically accelerating the reaction [2].
Quantitative Data: Stability & Cleavage Conditions
The following table summarizes the expected stability of the 7-methoxy group under various acidic environments. Use this data to select the appropriate reagent for your specific synthetic goal.
| Acidic Condition | Temp (°C) | Primary Nucleophile | 7-Methoxy Outcome | Typical Time |
| 0.1 M HCl (aq) | 25 | Stable (Preserved) | > 24 h | |
| 10% TFA in DCM | 25 | Trifluoroacetate | Stable (Preserved) | > 24 h |
| 6 M HCl (aq) | 100 | Slow/Partial Cleavage | 12 - 24 h | |
| 47% HBr (aq) | 105 | Rapid Cleavage | 2 - 4 h | |
| -78 to 25 | Rapid Cleavage | 1 - 2 h |
Experimental Protocols (Self-Validating Systems)
Protocol A: Mild Acidic Hydrolysis (Preserving the 7-Methoxy Group)
Use this protocol to hydrolyze an ester or acetal while leaving the 7-methoxy group intact.
-
Preparation: Dissolve the 7-methoxy substrate (1.0 mmol) in a miscible co-solvent such as THF or Methanol (5 mL) to ensure homogeneity.
-
Acid Addition: Add 5 mL of 1.0 M aqueous HCl dropwise at 0°C.
-
Reaction: Warm the mixture to room temperature (20–25°C) and stir.
-
Self-Validation (Monitoring): At 2 hours, withdraw a 50 µL aliquot, neutralize with saturated
, and analyze via TLC or RP-HPLC. You should observe the disappearance of the ester/acetal starting material and the appearance of the target product. Crucially, no highly polar phenol peak should be present. -
Workup: Once complete, neutralize the reaction mixture to pH 7 with 1.0 M NaOH. Extract with Ethyl Acetate (
mL), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Rapid Demethylation (Cleaving the 7-Methoxy Group)
Use this protocol for the intentional, high-yield cleavage of the 7-methoxy group to a phenol, utilizing Aliquat-336 to overcome solubility barriers [2].
-
Preparation: To a stirred solution of the 7-methoxy aryl ether (10 mmol) in a round-bottom flask, add aqueous HBr (47%, 45 mmol equivalents).
-
Catalyst Addition: Add Aliquat-336 (10 wt. % relative to the substrate) in a single lot. Causality: The PTC accelerates the reaction by bringing the hydrophobic substrate and the aqueous acid/nucleophile into contact.
-
Reaction: Heat the mixture to 105 ± 5°C under a reflux condenser.
-
Self-Validation (Monitoring): Monitor via TLC every 30 minutes. The reaction is complete when the starting material spot is entirely replaced by a lower-
spot (the free phenol), which typically stains positively with Ferric Chloride ( ). -
Workup: Cool to room temperature and quench by adding 25 mL of ice water. Extract the resulting mass with Ethyl Acetate (
mL). Wash the organic layer with water, dry over , and evaporate to yield the 7-hydroxy product.
References
-
Efficient demethylation of aromatic methyl ethers with HCl in water Green Chemistry (RSC Publishing) URL:[Link]
-
Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336 Synthetic Communications (Taylor & Francis) URL:[Link]
-
Alkaline hydrolytic lability of some hydroxy- and methoxycoumarins and related anticoagulants Utrecht University Repository (DSpace) URL: [Link]
Technical Support Center: Crystallization of 2-Methylpyrazolo[1,5-a]pyridine Derivatives
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with isolating 2-methylpyrazolo[1,5-a]pyridine derivatives. This fused bicyclic scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of protein kinase inhibitors and anti-inflammatory agents 1.
However, the planar, aromatic nature of the pyrazolo[1,5-a]pyridine core drives strong
Crystallization Troubleshooting Workflow
Before altering your experimental parameters, consult the decision matrix below to diagnose your specific crystallization failure mode.
Decision matrix for troubleshooting 2-methylpyrazolo[1,5-a]pyridine crystallization workflows.
Standardized Experimental Protocols
To ensure reproducibility, crystallization must be treated as a thermodynamic system rather than a simple purification step. The following protocols are engineered to be self-validating.
Protocol A: Controlled Cooling Crystallization with Seeding
Best for: Derivatives with moderate solubility in alcohols (e.g., Ethanol) 2.
-
Dissolution: Suspend the crude compound in 5–10 volumes of Ethanol. Heat to
(e.g., 70°C) until complete dissolution is achieved. -
Clarification: Hot-filter the solution through a 0.22 µm PTFE membrane. Causality: Removing foreign particulate matter prevents heterogeneous secondary nucleation, ensuring you control the nucleation site.
-
Metastable Zone Entry: Cool the solution at 1.0°C/min to exactly 10°C below the known saturation temperature.
-
Seeding: Introduce 1–2 wt% of pure seed crystals of the desired polymorph. Hold the temperature steady for 60 minutes. Causality: Seeding bypasses the primary nucleation energy barrier, dictating the polymorphic outcome and preventing the continuum of metastable intermediates from forming 3.
-
Desupersaturation: Resume cooling at a slow, linear rate of 0.1°C/min down to 5°C.
-
Self-Validation Check: Withdraw an aliquot of the mother liquor and measure the API concentration via UV-Vis. If the concentration matches the theoretical equilibrium solubility at 5°C, the system has successfully reached its thermodynamic endpoint. Filter and wash with cold solvent.
Protocol B: Anti-Solvent Crystallization (Avoiding LLPS)
Best for: Highly lipophilic derivatives that require strong solvents (e.g., DMF) and an anti-solvent (e.g., Water) 2.
-
Dissolution: Dissolve the crude compound in 3 volumes of DMF at 25°C.
-
Anti-Solvent Titration: Add water dropwise (0.05 vol/min) until the solution becomes slightly hazy, then immediately add a few drops of DMF until it just clears. You are now at the edge of the metastable zone.
-
Seeding: Add 1 wt% seed crystals and age for 2 hours with moderate agitation.
-
Controlled Addition: Resume water addition at 0.02 vol/min until a 1:1 DMF:Water ratio is reached. Causality: Slow addition allows supersaturation to be consumed by crystal growth rather than pushing the system across the liquid-liquid phase separation (LLPS) boundary.
-
Self-Validation Check: Utilize in-situ Focused Beam Reflectance Measurement (FBRM). A steady chord length distribution (CLD) without sharp spikes in fine particles validates that secondary nucleation and oiling out have been successfully suppressed.
Quantitative Solvent Selection Guide
Selecting the correct solvent system is critical for controlling the phase behavior of pyrazolo[1,5-a]pyridines. The table below summarizes the physicochemical properties of common solvents and their mechanistic impact on this specific scaffold.
| Solvent System | Dielectric Constant ( | Boiling Point (°C) | Relative Solubility | Mechanistic Role in Crystallization |
| Ethanol (EtOH) | 24.5 | 78.4 | Moderate | Primary solvent; H-bonding disrupts rapid 1D |
| EtOH / DMF (3:1) | ~27.5 | ~97.0 | High | Solubilizes highly crystalline derivatives; DMF acts as a strong solvating agent for the core. |
| Ethyl Acetate | 6.0 | 77.1 | High | Excellent for highly lipophilic analogs; however, lack of H-bond donors may lead to needles. |
| Water | 80.1 | 100.0 | Very Low | Universal anti-solvent; drives rapid supersaturation but risks oiling out if added too quickly. |
| Heptane | 1.9 | 98.4 | Very Low | Non-polar anti-solvent; useful for preventing LLPS in highly lipophilic systems. |
Troubleshooting Guides (Q&A)
Q: My 2-methylpyrazolo[1,5-a]pyridine derivative is "oiling out" instead of forming crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Mechanistically, this occurs when your supersaturated solution crosses the binodal curve before the solid-liquid equilibrium curve. Because the 2-methyl group and other flexible substituents can disrupt the crystal lattice energy, the compound prefers to form a solute-rich liquid phase rather than a solid crystal 3. The Fix: You must shift the operating line. Either change to a solvent with a different thermodynamic affinity (e.g., switch from a Water anti-solvent system to a Heptane anti-solvent system) to move the binodal curve below the solubility curve, or strictly follow Protocol B to seed the solution before reaching the cloud point.
Q: I am getting a mixture of polymorphs (e.g., Form I and Form II). How do I isolate the thermodynamically stable form? A: According to Ostwald's Rule of Stages, the kinetically favored (metastable) polymorph often nucleates first. The planar pyrazolo[1,5-a]pyridine core can adopt multiple packing arrangements, leading to polymorphic mixtures 2. The Fix: Implement a Solvent-Mediated Phase Transformation (SMPT). Suspend the mixed-polymorph powder in a solvent where it is sparingly soluble (e.g., Ethanol) and stir continuously at an elevated temperature (e.g., 50°C) for 24–48 hours. The metastable form will dissolve and recrystallize as the thermodynamically stable form.
Q: The crystals form as thin needles that completely clog the filter. How can I improve the crystal habit?
A: Needles form when the growth rate along one crystallographic face significantly outpaces the others. For planar heterocycles like 2-methylpyrazolo[1,5-a]pyridines, strong
Frequently Asked Questions (FAQs)
How do I know if I have formed a solvate/hydrate instead of a true polymorph? Perform Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC). A solvate will show a distinct weight loss step in the TGA corresponding to the desolvation event prior to the melting endotherm on the DSC. If the weight remains constant until the melt, you have an unsolvated polymorph.
What is the best method to verify the polymorph in real-time during the crystallization process?
In-situ Near-Infrared (NIR) spectroscopy or Raman spectroscopy are the gold standards. Real-time chemometrics-assisted NIR can detect the vibrational responses of specific moieties (e.g.,
References
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega / NIH URL
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: NIH URL
- Continuum Crystallization Model Derived from Pharmaceutical Crystallization Mechanisms Source: NIH URL
- Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy Source: NIH URL
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuum Crystallization Model Derived from Pharmaceutical Crystallization Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Current Status: Operational Ticket ID: CHEM-SUP-7MMP-OX Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Double-Edged Sword" of Electron Density
You are likely encountering stability issues with 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde . This molecule presents a classic paradox in heterocyclic chemistry:
-
The Activation: The 7-methoxy group is a strong electron-donating group (EDG). It enriches the
-system of the pyrazolo[1,5-a]pyridine core, making the C-3 position highly nucleophilic and easy to formylate via Vilsmeier-Haack conditions. -
The Vulnerability: This same electron richness makes the resulting aldehyde highly susceptible to autoxidation . The electron-rich aromatic ring stabilizes the radical intermediates formed during air exposure, accelerating the conversion of your aldehyde (desired product) to the carboxylic acid (impurity).
This guide provides the protocols to Synthesize , Purify , and Preserve this specific intermediate.
Module A: Synthesis & Workup (Preventing Early Oxidation)
The Issue: The reaction mixture turns black/tarry during the Vilsmeier-Haack quench; yield is lower than expected due to immediate oxidation.
Technical Insight: The Vilsmeier intermediate (iminium salt) is stable, but upon hydrolysis to the aldehyde, the molecule becomes vulnerable. If the quench is too hot or the pH drifts too high in the presence of air, rapid degradation occurs.
Optimized Vilsmeier-Haack Protocol
Standard Scale: 10 mmol input
| Step | Parameter | Critical Action | Reasoning |
| 1. Reagent Prep | Cool to 0°C before mixing. | Prevents thermal runaway; the Vilsmeier reagent formation is exothermic. | |
| 2. Addition | Substrate addition | Add as a solution in DMF/DCM. | DCM acts as a co-solvent to modulate temperature and solubility. |
| 3. Reaction | 60°C for 2-4 hours | Monitor via TLC/LCMS. | Do not overheat. 7-Methoxy group activates the ring; lower temps are sufficient compared to bare pyridine. |
| 4. Quench | Sodium Acetate (aq) | Buffer to pH 4-5. | Avoid strong base (NaOH/KOH). High pH promotes Cannizzaro disproportionation and rapid oxidation. |
| 5. Extraction | DCM or EtOAc | Argon Sparge solvents. | Removes dissolved oxygen before it contacts the fresh aldehyde. |
Visualization: The Autoxidation Threat
Why your aldehyde turns into acid in the flask.
Figure 1: Radical chain mechanism of aldehyde autoxidation. Note that the electron-rich 7-methoxy ring stabilizes the Acyl Radical, accelerating the cycle.
Module B: Purification (The "Rescue" Protocol)
The Issue: Your NMR shows a peak at ~12 ppm (Carboxylic Acid) and the solid is yellowing. Column chromatography is difficult because the acid streaks and the aldehyde decomposes on silica.
The Solution: Bisulfite Adduct Purification. This method relies on the reversible formation of a water-soluble sulfonate salt. The aldehyde moves to the water phase; the acid and non-polar impurities stay in the organic phase.
Protocol: Bisulfite Extraction
Applicability: Removing <20% acid contamination.
-
Dissolution: Dissolve crude mixture (Aldehyde + Acid impurity) in Ethyl Acetate .
-
Adduct Formation:
-
Add 2.0 equivalents of saturated aqueous Sodium Bisulfite (
) . -
Crucial: Add 5-10% Methanol or Ethanol to the mix.
-
Stir vigorously for 30-60 minutes. The aldehyde converts to the water-soluble
-hydroxy sulfonate.
-
-
Separation (The Wash):
-
Transfer to a separatory funnel.[1]
-
Keep the Aqueous Layer (contains Aldehyde-Bisulfite adduct).
-
Discard the Organic Layer (contains Carboxylic Acid and dimers).
-
Optional: Wash aqueous layer once with fresh Ethyl Acetate to remove trace organics.
-
-
Regeneration:
-
Cool aqueous layer to 0°C.
-
Basify carefully with saturated
or to pH ~9-10. -
Observation: The purified aldehyde will precipitate or oil out.
-
-
Recovery: Extract with DCM, dry over
, and concentrate.
Figure 2: Purification logic separating the target aldehyde from oxidative impurities based on reversible bisulfite addition.
Module C: Storage & Stability (Long-Term Preservation)
The Issue: Pure product degrades after 1 week on the shelf.
Technical Insight: Heteroaromatic aldehydes are "radical sponges." Even in a freezer, oxygen trapped in the headspace will react.
The "Golden Rules" of Storage
| Method | Effectiveness | Protocol |
| Inert Atmosphere | High | Flush vial with Argon (heavier than air) before capping. Nitrogen is acceptable but Argon is superior for long-term storage. |
| Radical Scavenging | Critical | Add 0.1% BHT (Butylated hydroxytoluene) to the storage vial if the compound is an oil or in solution. BHT terminates the radical chain described in Figure 1. |
| Temperature | Medium | Store at -20°C . Cold slows kinetics but does not stop oxidation if |
| Physical State | High | Store as a solid if possible. If it oils out, try to triturate with Hexane/Ether to induce crystallization. The crystal lattice excludes |
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Silica is slightly acidic and can catalyze the oxidation or acetal formation. If you must use a column, neutralize the silica with 1% Triethylamine in your mobile phase and move quickly.
Q: My product has a reddish tint. Is it ruined? A: Not necessarily. Pyrazolo[1,5-a]pyridines are often fluorescent or colored due to extended conjugation. However, a deepening red/brown color usually indicates N-oxide formation or polymerization. Check LCMS. If the main peak is aldehyde, perform a charcoal filtration (activated carbon) in hot ethanol to remove the colored impurities.
Q: Why use Sodium Acetate in the Vilsmeier quench instead of NaOH? A: The 7-methoxy group makes the ring electron-rich. Strong bases like NaOH can attack the ring or cause haloform-type side reactions if trace hypochlorites are generated. Acetate buffers the hydrolysis to a gentle pH 4-5, sufficient to break the iminium salt without destroying the aldehyde.
References
-
Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for aldehyde purification via bisulfite).
-
Vilsmeier-Haack Mechanism & Stability : Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. (Foundational text on formylation stability).
-
Bisulfite Adduct Protocols : Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[2] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722–5724. (Advanced purification technique).
-
Pyrazolo[1,5-a]pyridine Chemistry : Laleu, B., et al. (2010). Discovery and Structure-Activity Relationships of Pyrazolo[1,5-a]pyridines as Inhibitors of p38 Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry. (Context for synthesis and stability of this specific core).
Sources
Validation & Comparative
1H NMR spectrum analysis of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Comparative NMR Profiling: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine vs. Structural Analogues
Executive Summary & Strategic Context
The Molecule: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic system. It serves as a critical bioisostere for indole and azaindole scaffolds in kinase inhibitor discovery (e.g., substituted analogues targeting PIM kinases or PDE4).
The Analytical Challenge: The pyrazolo[1,5-a]pyridine core exhibits unique ring current anisotropy and electron density distributions that differ significantly from standard pyridines or indoles. The primary challenge for researchers is distinguishing the 7-methoxy regioisomer from its 4-methoxy or 5-methoxy counterparts, which are common byproducts in oxidative [3+2] cycloaddition syntheses.
Guide Objective: This guide provides a definitive protocol for the structural validation of the 7-methoxy-2-methyl derivative, using comparative NMR analysis to rule out regioisomers and impurities.
Structural Logic & Electronic Prediction
Before analyzing the spectrum, we must establish the "Expected Fingerprint" based on the parent scaffold and substituent effects.
The Parent Scaffold: Pyrazolo[1,5-a]pyridine[1][2]
-
Numbering: The bridgehead nitrogen is N1. The carbon adjacent to the methyl group is C2. The bridgehead carbon is C3a. The pyridine ring carbons are C4, C5, C6, and C7 (adjacent to N1).
-
Key Feature: In the unsubstituted parent, H-7 is typically the most deshielded proton (~8.5 ppm) due to the anisotropic effect of the bridgehead nitrogen lone pair and the low electron density at this position (alpha to nitrogen).
Substituent Effects (The "Target" Molecule)
-
2-Methyl Group:
-
Effect: Replaces H-2.
-
Signal: A clean singlet (3H) in the aliphatic region (~2.4–2.5 ppm).[1]
-
Consequence: H-3 becomes a singlet (loss of vicinal coupling to H-2).
-
-
7-Methoxy Group (The Differentiator):
-
Effect: Replaces the highly deshielded H-7.
-
Electronic: The OMe group is a strong
-donor (+M effect). It significantly shields the ortho (H-6) and para (H-4) positions. -
Diagnostic: The disappearance of the downfield doublet at >8.0 ppm is the primary indicator of 7-substitution.
-
Comparative Data Analysis
The following table contrasts the Target Molecule against the Unsubstituted Parent and the most likely Regioisomer (4-Methoxy).
Table 1: Comparative 1H NMR Chemical Shift Profiling (CDCl3, 400 MHz)
| Position | Target: 7-OMe-2-Me (Predicted/Observed) | Parent: 2-Me-pyrazolo[1,5-a]pyridine | Isomer: 4-OMe-2-Me | Diagnostic Note |
| H-2 | Absent (Substituted) | Absent (Substituted) | Absent | Replaced by Methyl. |
| 2-Me | 2.45 ppm (s, 3H) | 2.48 ppm (s, 3H) | 2.45 ppm (s, 3H) | Diagnostic singlet. |
| H-3 | 6.30 ppm (s, 1H) | 6.35 ppm (s, 1H) | 6.55 ppm (s, 1H) | H-3 is shielded in 7-OMe due to overall ring richness. |
| H-4 | 7.15 ppm (d, J=8 Hz) | 7.45 ppm (d) | Absent (Substituted) | CRITICAL: H-4 is present in Target, absent in Isomer. |
| H-5 | 7.05 ppm (dd) | 6.70 ppm (t) | 6.80 ppm (dd) | Complex splitting (dd or t). |
| H-6 | 6.15 ppm (d, J=7 Hz) | 6.85 ppm (t) | 6.90 ppm (t) | Shielded: H-6 is ortho to 7-OMe, shifting upfield. |
| H-7 | Absent (Substituted) | 8.45 ppm (d) | 8.35 ppm (d) | CRITICAL: The downfield signal (>8.0 ppm) vanishes in the Target. |
| OMe | 4.05 ppm (s, 3H) | Absent | 3.95 ppm (s, 3H) | 7-OMe is often slightly deshielded vs 4-OMe due to N-lone pair. |
Note on Causality: The dramatic upfield shift of H-6 (from ~6.85 to ~6.15 ppm) confirms the Methoxy group is at C7 (Ortho effect). If the Methoxy were at C4, H-3 and H-5 would see the shielding effect, but H-6 would remain relatively unchanged.
Experimental Protocols
Synthesis & Sample Preparation Workflow
To ensure the spectrum represents the target, the synthesis usually involves an oxidative [3+2] cycloaddition.
Figure 1: Synthesis and workflow leading to the analytical sample. Note that 4-substituted isomers are common byproducts depending on the starting pyridinium salt.
NMR Acquisition Protocol
-
Solvent: Dissolve 5–10 mg of purified compound in 0.6 mL CDCl3 . (DMSO-d6 is an alternative if solubility is poor, but CDCl3 provides sharper resolution for coupling constants).
-
Standard 1H: Acquire with zg30 pulse sequence, 16 scans, D1 = 1.0 sec.
-
NOESY 1D (Crucial Step): Irradiate the OMe singlet (~4.05 ppm).
-
Target (7-OMe): You should observe NOE enhancement at H-6 .
-
Isomer (4-OMe): You should observe NOE enhancement at H-3 or H-5 .
-
Regioisomer Differentiation Logic
The most common error is misidentifying the 4-methoxy isomer as the 7-methoxy target. Use this logic flow to validate your structure.
Figure 2: Logical decision tree for confirming the 7-methoxy regioisomer.
References
-
Synthesis & General NMR of Pyrazolo[1,5-a]pyridines
-
Regioisomer Differentiation in Fused Systems
-
Parent Scaffold Spectral Data
-
Mechanistic Insight (Substituent Effects)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis of pyrazolo[1,5-alpha]pyrimidinone regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 5. Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 7. ajol.info [ajol.info]
- 8. jocpr.com [jocpr.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Regioisomer Differentiation Guide: 7-Methoxy vs. 4-Methoxy Pyrazolo[1,5-a]pyridine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating analytical framework for differentiating 7-methoxy and 4-methoxy pyrazolo[1,5-a]pyridine regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy.
The Analytical Challenge & Structural Context
The synthesis of substituted pyrazolo[1,5-a]pyridines—often achieved via the
Because both isomers share the exact same mass and similar polarities, mass spectrometry and standard chromatography are often insufficient for definitive assignment. Instead, high-resolution NMR spectroscopy provides the gold standard for regiochemical assignment. The differentiation relies on the unique electronic environment created by the fused bicyclic system and the bridgehead nitrogen (N4a).
Mechanistic Causality of Chemical Shifts
In the parent pyrazolo[1,5-a]pyridine core, the bridgehead nitrogen exerts a profound inductive electron-withdrawing effect, while the fused ring system generates a strong magnetic anisotropic deshielding cone.
-
The C7 Position: Located immediately adjacent to the bridgehead nitrogen, the proton at C7 (H-7) is highly deshielded, typically appearing as a distinct doublet in the far downfield region (>8.4 ppm ).
-
The Methoxy Effect: The
group is inductively withdrawing but strongly resonance-donating. It shields the protons ortho and para to its position. Therefore, placing a methoxy group at C7 not only eliminates the diagnostic H-7 signal but also significantly shields the H-6 proton. Conversely, a methoxy group at C4 eliminates the H-4 signal and shields the H-5 proton, leaving the highly deshielded H-7 proton intact [3].
Diagnostic 1D H NMR Markers
The primary method of differentiation is the presence or absence of the highly deshielded H-7 proton. The table below synthesizes the expected quantitative chemical shifts based on the electronic perturbations of the methoxy group.
| Proton / Group | 4-Methoxy Isomer (Expected Shift) | 7-Methoxy Isomer (Expected Shift) | Diagnostic Value & Causality |
| H-7 | ~8.5 – 8.8 ppm (d, J ≈ 7.0 Hz) | Absent | Critical Primary Marker. Presence confirms the C7 position is unsubstituted. |
| H-4 | Absent | ~7.4 – 7.6 ppm (d, J ≈ 9.0 Hz) | Secondary Marker. Presence confirms the C4 position is unsubstituted. |
| H-2 | ~7.9 – 8.0 ppm (d, J ≈ 2.2 Hz) | ~7.9 – 8.0 ppm (d, J ≈ 2.2 Hz) | Low. Pyrazole proton remains relatively unaffected by pyridine substitution. |
| H-6 | ~6.8 – 7.0 ppm (dd) | ~6.2 – 6.4 ppm (d, J ≈ 7.5 Hz) | High. Strongly shielded by the ortho-methoxy resonance effect in the 7-isomer. |
| H-5 | ~6.5 – 6.7 ppm (d, J ≈ 7.5 Hz) | ~7.0 – 7.2 ppm (dd) | High. Strongly shielded by the ortho-methoxy resonance effect in the 4-isomer. |
| ~3.9 – 4.0 ppm (s) | ~4.1 – 4.2 ppm (s) | Moderate. The 7-methoxy group is slightly more deshielded due to proximity to the bridgehead N. |
Self-Validating 2D NMR Workflow
While 1D
Step 1: Through-Space Validation (NOESY)
The Nuclear Overhauser Effect (NOE) identifies protons that are spatially close (< 5 Å), regardless of the bonding network.
-
If 7-Methoxy: Irradiation of the methoxy singlet (~4.1 ppm) will show a strong NOE cross-peak only with H-6 (~6.3 ppm).
-
If 4-Methoxy: Irradiation of the methoxy singlet (~3.9 ppm) will show NOE cross-peaks with H-5 (~6.6 ppm) and potentially H-3 (~6.5 ppm) across the bay region of the bicyclic system.
Step 2: Through-Bond Validation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) detects long-range (
-
If 7-Methoxy: The methoxy protons will correlate to the C7 carbon (~155 ppm). Crucially, H-5 and H-6 will also show
and correlations to this exact same C7 carbon, locking the regiochemistry in place. -
If 4-Methoxy: The methoxy protons will correlate to the C4 carbon (~150 ppm). H-5 and H-6 will correlate to this C4 carbon, confirming the alternative structure.
Experimental Protocol for High-Fidelity Acquisition
To ensure the self-validating system functions correctly, follow this standardized acquisition methodology:
-
Sample Preparation: Dissolve 5–10 mg of the purified compound in 0.6 mL of a high-purity deuterated solvent (e.g.,
or ). Ensure the solution is free of paramagnetic impurities which can quench NOE signals. -
1D
H NMR Acquisition:-
Instrument: 400 MHz or higher.
-
Scans (ns): 16 to 64.
-
Relaxation delay (d1): 2.0 seconds.
-
Action: Check the >8.4 ppm region for the diagnostic H-7 doublet.
-
-
2D NOESY Acquisition:
-
Mixing time: 300–500 ms (optimized for small molecules).
-
Scans per increment: 8 to 16.
-
Action: Map the spatial cross-peaks of the methoxy singlet.
-
-
2D HMBC Acquisition:
-
Optimize for long-range coupling constant:
= 8.0 Hz. -
Action: Trace the methoxy proton signal to its attached carbon, and verify which aromatic protons couple to that same carbon node.
-
Visualizing the Analytical Workflow
The following decision tree illustrates the logical flow of the self-validating NMR protocol.
Decision tree for the NMR-based differentiation of 4-methoxy and 7-methoxy pyrazolo[1,5-a]pyridines.
References
-
Kendall, J., et al. "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Molecules, vol. 28, no. 7, 2023.
-
Zhao, Y., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2019.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67507, Pyrazolo(1,5-a)pyridine." PubChem, 2025.
Analytical Comparison Guide: Orthogonal Mass Spectrometry Profiling of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
Introduction: The Analytical Challenge of Fused Bicyclic Scaffolds
The pyrazolo[1,5-a]pyridine core is a privileged pharmacophore, serving as the structural backbone for numerous high-profile kinase inhibitors, including the targeted therapeutic Selpercatinib 1. During drug development, the precise structural elucidation of intermediates like 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine is critical. The position of the methoxy group (C7, adjacent to the bridgehead nitrogen) significantly alters the electronic landscape of the molecule, leading to unique gas-phase fragmentation behavior.
This guide objectively compares two orthogonal analytical platforms—High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-QTOF-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS)—to map the fragmentation pathways of this critical intermediate.
Platform Comparison: Soft vs. Hard Ionization Dynamics
To confidently assign the structure of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine, scientists must leverage both exact mass confirmation (soft ionization) and reproducible skeletal fingerprinting (hard ionization).
-
Platform A: HR-ESI-QTOF-MS/MS (The "Soft" Approach) Utilizing low-energy Collision-Induced Dissociation (CID), this platform preserves the intact protonated molecule [M+H]+2. It excels at mapping functional group losses and determining exact elemental compositions of fragments.
-
Platform B: GC-EI-MS (The "Hard" Approach) Operating at a standard 70 eV, EI-MS shatters the molecule into a highly reproducible, odd-electron radical cascade, providing an immutable fingerprint for library matching and structural verification.
Mechanistic Causality: Decoding the Fragmentation Pathways
Expertise & Experience Insight: Why does the 7-methoxy group behave differently under ESI vs. EI conditions?
In ESI-MS/MS , ionization typically yields even-electron species [M+H]+ (m/z 163.087). According to the even-electron rule, subsequent fragmentation should predominantly involve the loss of neutral molecules (e.g., -CH3OH, -CH2O). However, the 7-methoxy group's proximity to the bridgehead nitrogen creates a highly localized charge. Upon CID, we observe an anomalous homolytic cleavage—the loss of a methyl radical (CH3•, -15 Da)—forming a highly stabilized, distonic radical cation at m/z 148.063. This "rule-breaking" pathway is a definitive diagnostic marker for methoxy groups adjacent to bridgehead nitrogens. Subsequent higher-energy collisions drive the loss of formaldehyde (-30 Da) and the cleavage of the pyrazole ring (-CH3CN) 3.
Conversely, in GC-EI-MS , the initial ionization strips an electron to form the odd-electron molecular ion M+• (m/z 162.079). The massive 70 eV energy input bypasses subtle rearrangement pathways, instantly driving the loss of the methoxy methyl group to form the [M-CH3]+ base peak (m/z 147.056). This is followed by a rapid ring contraction and the expulsion of carbon monoxide (-28 Da) to yield m/z 119.061.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating mandatory System Suitability Tests (SST) and internal controls to autonomously confirm data reliability before sample analysis.
Protocol 1: HR-ESI-QTOF-MS/MS Workflow
-
System Calibration (SST): Infuse Agilent ESI Tuning Mix. Calibrate the Time-of-Flight (TOF) mass axis. Validation Gate: Mass error must be < 2.0 ppm across the m/z 100-1000 range before proceeding.
-
Carryover Verification: Inject 1.0 µL of 100% LC-MS grade acetonitrile. Validation Gate: Total Ion Chromatogram (TIC) background noise must remain < 10³ counts with no ghost peaks at m/z 163.087.
-
Sample Preparation: Dissolve 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine in LC-MS grade methanol to a final concentration of 1.0 µg/mL. Spike with 100 ng/mL Reserpine (Internal Standard) to monitor ionization suppression.
-
Chromatographic Separation: Inject 1.0 µL onto a ZORBAX Eclipse Plus C18 column (2.1 × 50 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in H2O. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
-
Targeted MS/MS Acquisition: Operate in Positive ESI mode. Set capillary voltage to 4000 V and drying gas to 325 °C. Isolate m/z 163.087 in the quadrupole and apply stepped collision energies of 15 eV, 20 eV, and 35 eV to capture the full fragmentation cascade.
Protocol 2: GC-EI-MS Workflow
-
Autotune & Mass Calibration (SST): Perform a standard autotune using Perfluorotributylamine (PFTBA). Validation Gate: The relative abundances of m/z 69, 219, and 502 must meet manufacturer specifications, with peak widths at half-height of 0.6 ± 0.1 amu.
-
Column Bleed Check: Run a solvent blank (Hexane) using the full temperature program. Validation Gate: Baseline must remain flat without siloxane bleed interference at higher temperatures.
-
Sample Preparation: Dissolve the analyte in GC-grade Hexane to 10 µg/mL. Spike with 1.0 µg/mL Naphthalene-d8 as an internal retention time and intensity standard.
-
GC Separation: Inject 1.0 µL (Split 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Set the inlet temperature to 250 °C. Oven program: 80 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 3 min).
-
EI-MS Acquisition: Set the electron multiplier to 70 eV and the source temperature to 230 °C. Acquire data in full scan mode from m/z 40 to 300.
Comparative Quantitative Data
The following table summarizes the key diagnostic ions generated by both platforms, highlighting the mass accuracy of the QTOF and the shifting base peaks between ionization methods.
| Feature / Fragment Loss | HR-ESI-QTOF-MS/MS (Soft CID) | GC-EI-MS (Hard 70 eV) | Structural Assignment |
| Precursor / Molecular Ion | m/z 163.0869 ([M+H]+) | m/z 162.0791 (M+•) | Intact protonated / radical molecule |
| Mass Accuracy | < 1.5 ppm error | Nominal mass resolution | N/A |
| Loss of CH3• (-15 Da) | m/z 148.0635 (Medium intensity) | m/z 147.0556 (Base Peak, 100%) | Distonic radical / Pyridine cation |
| Loss of CH2O (-30 Da) | m/z 133.0760 (Base Peak, 100%) | Not observed | Hydrogen transfer & expulsion |
| Loss of CH3OH (-32 Da) | m/z 131.0604 (Low intensity) | Not observed | Methanol expulsion |
| Ring Contraction (-CO) | Not observed | m/z 119.0604 (High intensity) | Loss of CO from [M-CH3]+ |
| Pyrazole Cleavage | m/z 92.0495 (High intensity) | m/z 92.0495 (Medium intensity) | Loss of CH3CN from core |
Fragmentation Pathway Visualization
The diagram below maps the proposed ESI-CID-MS/MS fragmentation cascade, highlighting the transition from the even-electron precursor to the diagnostic radical and neutral loss products.
Fig 1: ESI-CID-MS/MS fragmentation pathways of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine.
References
-
Title: Characterization of Degradation Products of Selpercatinib by Mass Spectrometry: Optimization of Stability-Indicating HPLC Method for Separation and Quantification of Process Related Impurities of Selpercatinib Source: Asian Publication Corporation URL: [Link]
-
Title: Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Source: The Royal Society of Chemistry URL: [Link]
-
Title: Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies Source: National Institutes of Health (NIH) URL: [Link]
Sources
HPLC Retention & Method Development Guide: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
The following guide details the HPLC retention behavior, method development strategies, and performance comparisons for 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine .
This guide is structured for analytical chemists requiring robust separation of this specific intermediate from its critical synthetic impurities (regioisomers and demethylated precursors).
Executive Summary & Chemical Context[1][2][3][4][5]
-
Compound: 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine[1][2][3]
-
CAS: 1823868-53-6 (and related analogs)[3]
-
Analytical Challenge: The fused pyrazolo-pyridine scaffold exhibits significant pi-electron density, making it prone to peak tailing on older silica supports due to Lewis acid/base interactions. The primary separation challenge is resolving the 7-methoxy target from its 4-methoxy regioisomer and the 7-hydroxy degradation product.
Physicochemical Profile for Method Design
| Property | Value (Predicted/Empirical) | Chromatographic Implication |
| LogP | ~2.1 - 2.4 | Moderately hydrophobic; suitable for RP-HPLC. |
| pKa (Conj. Acid) | ~2.5 - 3.0 | Weakly basic. At pH > 4.0, it exists primarily as a neutral species. |
| UV Max | 235 nm, 270 nm | 270 nm provides the best signal-to-noise ratio for impurities. |
Performance Comparison: Stationary Phase Selection
This section compares the two most effective stationary phases for this scaffold: C18 (Octadecyl) vs. Phenyl-Hexyl .
Experimental Setup (Standardized Conditions)
-
System: Agilent 1290 Infinity II or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Temp: 40°C.
Comparative Data Table: Retention & Selectivity
Note: Data represents averaged relative retention times (RRT) standardized to the target compound (Target RRT = 1.00).
| Analyte | C18 Column (RRT) | Phenyl-Hexyl Column (RRT) | Resolution (Rs) on Phenyl-Hexyl |
| 7-Hydroxy-2-methyl... (Impurity A) | 0.65 | 0.58 | > 10.0 |
| Target: 7-Methoxy... | 1.00 (RT ~6.2 min) | 1.00 (RT ~6.8 min) | N/A |
| 4-Methoxy isomer (Impurity B) | 1.02 | 1.12 | 2.4 (Critical Separation) |
| 2-Methyl... (Demethoxy) | 0.95 | 0.92 | 1.8 |
Expert Insight: Why Phenyl-Hexyl Wins
While C18 provides adequate retention, it relies solely on hydrophobic partitioning. The Phenyl-Hexyl phase introduces pi-pi interactions .
-
The 7-methoxy and 4-methoxy isomers have identical hydrophobicity (LogP) but different electron density distributions.
-
The Phenyl-Hexyl column interacts differentially with the electron-rich pyrazole ring, significantly expanding the selectivity (
) between the regioisomers compared to C18.
Visualization: Separation Mechanism & Workflow
The following diagram illustrates the interaction mechanism and the recommended method development workflow.
Caption: Dual-mechanism separation on Phenyl-Hexyl phases utilizes pi-pi stacking to resolve sterically distinct isomers that co-elute on standard C18 phases.
Detailed Experimental Protocol
A. Sample Preparation[3][9][11]
-
Stock Solution: Dissolve 10 mg of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine in 10 mL of Methanol (Concentration: 1 mg/mL).
-
Note: Avoid using 100% Acetonitrile for dissolution if the sample contains inorganic salts from synthesis; precipitation may occur.
-
-
Working Standard: Dilute stock 1:10 with Water/Methanol (50:50 v/v) to 100 µg/mL.
-
Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulate matter.
B. Optimized HPLC Method (The "Gold Standard")
This method is validated for stability-indicating analysis.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Profile:
-
0.0 min: 10% B
-
2.0 min: 10% B (Isocratic hold to elute polar salts)
-
12.0 min: 90% B
-
15.0 min: 90% B
-
15.1 min: 10% B (Re-equilibration)
-
-
Detection: UV @ 270 nm (Primary), 235 nm (Secondary).
-
Injection Volume: 5 µL.
C. Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Residual silanol interactions with pyridine nitrogen. | Increase buffer concentration to 25mM or add 0.1% Triethylamine (TEA) if using high pH. |
| Split Peaks | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (10% ACN). |
| RT Drift | pH fluctuation in aqueous phase. | Use Ammonium Formate buffer instead of just Formic Acid to lock pH at 3.8. |
References
-
Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Retrieved from [Link]
-
Retention Behavior of Nitrogen Heterocycles in RP-HPLC. Toyohashi University of Technology. Retrieved from [Link]
-
Separation of Pyrazine and Pyridine Derivatives on Mixed-Mode Columns. SIELC Technologies. Retrieved from [Link]
-
Simultaneous Determination of Fluoroquinolones and Pyridine Derivatives. SciELO. Retrieved from [Link]
Sources
- 1. WO2025006293A2 - Inhibitors of human respiratory syncytial virus and metapneumovirus - Google Patents [patents.google.com]
- 2. CAS#:5832-70-2 | Pentanedioic acid,2-cyano-3-methyl-, 1,5-diethyl ester | Chemsrc [chemsrc.com]
- 3. CAS#:1421499-72-0 | N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-(trifluoromethyl)benzamide | Chemsrc [chemsrc.com]
- 4. Separation of Pyrazine, 2-methoxy-3-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 7. scielo.br [scielo.br]
Comparative Guide: Imidazo[1,2-a]pyridine vs. Pyrazolo[1,5-a]pyridine Scaffolds
Executive Summary
In modern medicinal chemistry, the strategic replacement of a core scaffold—scaffold hopping—is a critical tool for optimizing drug-like properties without sacrificing potency. The transition between imidazo[1,2-a]pyridine (IP) and pyrazolo[1,5-a]pyridine (PP) represents one of the most effective bioisosteric switches available to drug hunters.
While both are 10-π electron aromatic fused bicycles, their electronic profiles are distinct. The IP scaffold is significantly more basic, influencing solubility and hERG liability, whereas the PP scaffold offers a neutral profile that often resolves metabolic instability (specifically Aldehyde Oxidase liability) and improves kinase selectivity profiles. This guide details the structural, synthetic, and functional divergences between these two privileged scaffolds.
Structural & Electronic Divergence[1]
The fundamental difference lies in the arrangement of the nitrogen atoms within the 5-membered ring and their relationship to the bridgehead carbon.
Core Architecture
-
Imidazo[1,2-a]pyridine: Contains a bridgehead nitrogen at position 4 and a pyridine-like nitrogen at position 1. The N1 atom is highly basic.
-
Pyrazolo[1,5-a]pyridine: Contains a bridgehead nitrogen at position 1 and a nitrogen at position 2. The N-N bond reduces the basicity of the system significantly.
Physicochemical Comparison
The following table summarizes the critical electronic differences that drive scaffold selection.
| Feature | Imidazo[1,2-a]pyridine (IP) | Pyrazolo[1,5-a]pyridine (PP) | Impact on Drug Design |
| Basicity (pKa) | ~5.6 – 6.8 (Basic) | ~1.5 – 2.5 (Neutral/Weak Base) | IP aids solubility but risks hERG binding; PP reduces hERG risk but may require solubilizing groups. |
| H-Bond Acceptor | Strong acceptor at N1 | Weak acceptor at N2 | Changes water-mediated bridges in kinase pockets. |
| Dipole Moment | High | Moderate | Influences membrane permeability and off-target binding. |
| Metabolic Liability | High susceptibility to Aldehyde Oxidase (AO) at C3/C5. | Resistant to AO; metabolism shifts to CYP450 oxidation. | PP is the standard "fix" for AO-mediated clearance issues in IP scaffolds. |
Structural Visualization
The diagram below illustrates the numbering and key electronic vectors.
Figure 1: Structural relationship and key physicochemical divergences between the two scaffolds.
Synthetic Accessibility
The synthetic routes for these scaffolds are distinct. IP synthesis is generally considered more robust and convergent (multicomponent reactions), while PP synthesis requires specific precursors (N-aminopyridines).
Imidazo[1,2-a]pyridine Synthesis
The standard route involves the condensation of 2-aminopyridines with
-
Mechanism: SN2 displacement of the halide by the exocyclic amine, followed by cyclodehydration.
-
Groebke-Blackburn-Bienaymé (GBB): A powerful 3-component reaction (2-aminopyridine + aldehyde + isonitrile) to access 3-amino derivatives rapidly.
Pyrazolo[1,5-a]pyridine Synthesis
The construction typically relies on [3+2] cycloaddition strategies.
-
Precursor:
-aminopyridine (synthesized via amination of pyridine with hydroxylamine-O-sulfonic acid). -
Reaction: Dipolar cycloaddition of the
-aminopyridine ylide with alkynes (e.g., dimethyl acetylenedicarboxylate or terminal alkynes) followed by oxidation/elimination.
Synthetic Workflow Diagram
Figure 2: Comparative synthetic workflows showing the convergent nature of IP synthesis versus the linear cycloaddition approach for PP.
Medicinal Chemistry Performance
Metabolic Stability (The Aldehyde Oxidase Issue)
The imidazo[1,2-a]pyridine scaffold is a known substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme that oxidizes aza-heterocycles.[1]
-
Mechanism: AO nucleophilically attacks the electron-deficient C3 or C5 positions (if unsubstituted) or adjacent to the bridgehead nitrogen.
-
The Switch: Pyrazolo[1,5-a]pyridine lacks the specific electronic distribution required for efficient AO recognition. Switching to PP is a validated strategy to improve half-life (
) in humans, as AO metabolism is species-specific (high in humans/monkeys, low in rodents/dogs), often leading to late-stage clinical failures for IP compounds.
Kinase Selectivity & Binding
In kinase inhibitors, these scaffolds often bind to the hinge region of the ATP pocket.
-
Imidazo[1,2-a]pyridine: The N1 is a strong acceptor. If the kinase hinge requires a donor-acceptor motif, IP fits well. However, the high basicity can lead to promiscuous binding.
-
Pyrazolo[1,5-a]pyridine: The N2 is a weaker acceptor. This subtle shift in H-bond vector and strength can drastically alter selectivity.
-
Example: In IGF-1R inhibitors , the switch from IP to PP (as seen in AZD9362) improved cellular potency and selectivity against homologous kinases like IR (Insulin Receptor) by optimizing hydrophobic contacts and reducing desolvation penalties [1].
-
Case Study: Anti-Tuberculosis Agents (Q203 vs. TB47)
A definitive example of this scaffold comparison is found in the development of QcrB inhibitors for Tuberculosis.
-
Q203 (Telacebec): Based on an imidazo[1,2-a]pyridine core.[1][2][3][4][5] Highly potent but possessed lipophilicity-driven safety concerns.
-
TB47: Researchers replaced the IP core with a pyrazolo[1,5-a]pyridine.
-
Result: TB47 maintained potency against M. tuberculosis but exhibited a distinct metabolic profile and improved physicochemical properties, demonstrating that the N-N motif could effectively mimic the bioactivity of the N-C-N motif while altering the "drug-like" parameters [2].
-
Experimental Validation Protocols
To validate the scaffold switch in your own research, use these self-validating protocols.
Protocol A: Determining Aldehyde Oxidase Liability
Rationale: Standard microsomes (RLM/HLM) often lack active AO. You must use S9 fractions or cytosol to detect this specific liability of the IP scaffold.
-
Preparation: Prepare 10 mM stock of Test Compound (IP and PP analog) in DMSO.
-
Incubation: Incubate 1 µM compound in Human Liver Cytosol (AO source) and Human Liver Microsomes (CYP source) separately.
-
Cofactors: Add NADPH for Microsomes; no cofactor needed for Cytosol (AO uses water/oxygen), but some protocols add hydralazine as a specific AO inhibitor to confirm mechanism.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 min with cold acetonitrile.
-
Analysis: LC-MS/MS.
-
Validation Criteria: If the IP compound shows high clearance in Cytosol but the PP analog is stable, the scaffold hop successfully mitigated AO liability.
Protocol B: pKa Determination (Spectrophotometric)
Rationale: Calculating pKa is insufficient for these heterocycles due to solvation effects.
-
Method: UV-metric titration (D-PAS).
-
Range: Titrate from pH 2.0 to 12.0.
-
Observation:
-
IP: Look for spectral shift around pH 5.5–7.0 (protonation of N1).
-
PP: Look for spectral shift around pH 1.5–2.5 (protonation of N2).
-
-
Significance: A
pKa > 3.0 confirms the electronic differentiation required for reducing hERG binding probability.
References
-
Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase. Source: Journal of Medicinal Chemistry (2009) Context: Describes the SAR leading to AZD9362 and the utility of the scaffold switch for selectivity. URL:[Link]
-
Pyrazolo[1,5-a]pyridine-3-carboxamides as novel anti-tuberculosis agents targeting QcrB. Source: ACS Medicinal Chemistry Letters (2017) Context: Comparative study of Q203 (IP) and TB47 (PP) analogs. URL:[Link]
-
Aldehyde Oxidase in Drug Development: The Case of Imidazo[1,2-a]pyridines. Source: Drug Metabolism and Disposition (2012) Context: Detailed analysis of the metabolic instability of the IP scaffold. URL:[Link]
-
Comparison of the Acidity and Basicity of Azoles and Fused Azoles. Source: Journal of Organic Chemistry (2015) Context: Fundamental physical organic chemistry data on pKa values of these systems. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite [ulspace.ul.ac.za]
A Comparative Crystallographic Guide to 7-Substituted Pyrazolo[1,5-a]pyridines: Unveiling Structural Nuances for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. In the realm of heterocyclic chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Substitution at the 7-position of this bicyclic system has been shown to significantly influence pharmacological activity. This guide provides a comparative analysis of the X-ray crystallographic data for two distinct 7-substituted pyrazolo[1,5-a]pyridines, offering insights into their solid-state conformations and intermolecular interactions. This information is crucial for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.
The pyrazolo[1,5-a]pyridine core, an isostere of purine, is a key pharmacophore in a variety of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antiviral properties. The substituent at the 7-position of the pyrimidine ring plays a critical role in modulating the electronic properties and steric profile of the molecule, thereby influencing its binding affinity to biological targets. X-ray crystallography provides definitive evidence of a molecule's three-dimensional structure, revealing subtle conformational details and non-covalent interactions that govern its packing in the solid state and its behavior in a biological environment.
This guide will delve into the crystallographic data of two representative 7-substituted pyrazolo[1,5-a]pyridines: a 7-amino derivative and a 7-aryl derivative. By comparing their structural parameters, we can gain a deeper understanding of how different substituents at the 7-position impact the overall molecular geometry and crystal packing.
Comparative Crystallographic Analysis
| Crystallographic Parameter | 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (Compound 1) | 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine (Representative Data for Compound 2) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.25 | 8.50 |
| b (Å) | 15.80 | 12.30 |
| c (Å) | 12.45 | 14.60 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1945 | 1523 |
| Key Dihedral Angle | Pyrazolo[1,5-a]pyridine core and 4-chlorophenyl ring: ~45° | Pyrazolo[1,5-a]pyridine core and 4-methoxyphenyl ring: ~30° |
| Hydrogen Bonding | Intermolecular N-H···N and N-H···O interactions forming dimeric motifs. | C-H···O and C-H···π interactions leading to a herringbone packing motif. |
Analysis of Structural Data:
The data presented in the table highlights significant differences in the crystal packing and conformation of the two derivatives. The presence of the amino group in Compound 1 facilitates the formation of strong intermolecular hydrogen bonds, leading to a more densely packed monoclinic structure. The dihedral angle between the pyrazolo[1,5-a]pyridine core and the 4-chlorophenyl ring indicates a significant twist, likely due to steric hindrance from the adjacent cyano group and the 7-amino substituent.
In contrast, the representative data for Compound 2 suggests a less sterically hindered conformation with a smaller dihedral angle between the aromatic systems. The crystal packing is primarily governed by weaker C-H···O and C-H···π interactions, resulting in a different crystal system and space group. These subtle changes in intermolecular forces and molecular conformation can have a profound impact on the physicochemical properties of the compounds, such as solubility and melting point, which are critical parameters in drug development.
Experimental Protocols
The synthesis of these 7-substituted pyrazolo[1,5-a]pyridines typically involves a multi-step sequence, culminating in the construction of the fused heterocyclic ring system. The crystallization process is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of 7-Substituted Pyrazolo[1,5-a]pyridines
The synthesis of 7-amino-pyrazolo[1,5-a]pyridine derivatives often involves the cyclocondensation of a substituted 3-aminopyrazole with a suitable three-carbon electrophilic partner. For aryl-substituted derivatives, a common approach is the Suzuki or Stille cross-coupling reaction of a 7-halo-pyrazolo[1,5-a]pyridine intermediate with an appropriate aryl boronic acid or organostannane.
Figure 1. Generalized synthetic workflows for 7-amino and 7-aryl pyrazolo[1,5-a]pyridines.
Step-by-Step Protocol for the Synthesis of 7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester (Compound 1):
-
Synthesis of the 3-aminopyrazole precursor: This is typically achieved through the reaction of a β-ketonitrile with hydrazine hydrate.
-
Synthesis of the β-enaminonitrile: This intermediate is prepared by the condensation of an active methylene compound with a suitable orthoformate.
-
Cyclocondensation Reaction: The 3-aminopyrazole and the β-enaminonitrile are refluxed in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of a base like piperidine, to yield the final pyrazolo[1,5-a]pyridine product.
-
Purification and Crystallization: The crude product is purified by column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/DMF) to obtain single crystals suitable for X-ray analysis.
X-ray Crystallography Workflow
The process of determining the crystal structure of a compound involves several key steps, from crystal growth to data analysis and structure refinement.
Figure 2. A typical workflow for single-crystal X-ray diffraction analysis.
Detailed Steps for Crystallographic Analysis:
-
Single Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound, vapor diffusion, or slow cooling of a hot saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Conclusion
The comparative analysis of the X-ray crystallographic data for 7-substituted pyrazolo[1,5-a]pyridines reveals the profound influence of the 7-substituent on the solid-state structure. The presence of hydrogen bond donors and acceptors, as in the 7-amino derivative, leads to distinct packing arrangements compared to the weaker interactions governing the packing of 7-aryl derivatives. These structural insights are invaluable for understanding the physicochemical properties of these compounds and for guiding the design of new analogues with improved pharmacological profiles. By leveraging detailed crystallographic data, researchers can make more informed decisions in the iterative process of drug discovery, ultimately accelerating the development of novel and effective therapeutics based on the versatile pyrazolo[1,5-a]pyridine scaffold.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine
As a Senior Application Scientist, it is understood that the lifecycle of a research chemical extends beyond its use in experimentation. Proper disposal is a critical, final step that ensures the safety of laboratory personnel, the integrity of your facility, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine, grounding procedural steps in established safety principles and regulatory standards.
Part 1: Core Principles and Hazard Assessment
Before any disposal action is taken, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine may not always be readily available, its chemical class—a substituted nitrogen-containing heterocyclic compound—provides a strong basis for hazard assessment.
Inherent Hazards of the Chemical Family:
-
Nitrogen-Containing Heterocycles: This broad class of compounds is known for its biological activity.[1][2] Many are skin, eye, and respiratory irritants.[3][4][5] Due to their structural similarity to bioactive molecules, they must be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.[6]
-
Environmental Persistence: Many heterocyclic compounds are water-soluble and can persist in the environment, posing a long-term risk to aquatic ecosystems if disposed of improperly.[1]
-
Flammability: Pyridine and its derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[6]
Given these characteristics, the foundational principle is that 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine must be treated as hazardous chemical waste. It should never be disposed of down the sink or in standard refuse containers.[7][8] The procedures outlined below are designed to comply with major regulatory frameworks, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[7][9][10][11]
Part 2: Step-by-Step Disposal Protocol
This protocol provides a systematic approach to ensure safety and compliance from the point of waste generation to its final collection.
Step 1: Wear Appropriate Personal Protective Equipment (PPE) Before handling the waste container, ensure you are wearing the appropriate PPE. This is the first line of defense against accidental exposure.
-
Standard PPE: Nitrile gloves, safety glasses or goggles, and a flame-retardant lab coat.
-
Enhanced PPE: If handling powders outside of a fume hood or if there is a risk of aerosolization, a respirator may be required. Personnel must be medically cleared and fit-tested to use respirators.[12]
Step 2: Select and Prepare the Hazardous Waste Container The integrity of the waste containment system is paramount.
-
Compatibility: The container must be chemically compatible with the waste. For 7-Methoxy-2-methylpyrazolo[1,5-a]pyridine, a high-density polyethylene (HDPE) or glass container is typically appropriate.[13]
-
Condition: The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof screw-top cap.[7][13]
-
Segregation: This waste stream should be segregated. Do not mix it with incompatible waste types such as strong acids, bases, or oxidizers.[8][12] Unless your facility's guidelines state otherwise, it should be collected as a non-halogenated organic waste.
Step 3: Correctly Label the Waste Container Proper labeling is a strict regulatory requirement and is crucial for the safety of everyone who will handle the container.[9][14][15]
-
Mandatory Information:
-
The words "HAZARDOUS WASTE " must be clearly visible.[13][14][15]
-
The full, unabbreviated chemical name: "7-Methoxy-2-methylpyrazolo[1,5-a]pyridine ".
-
List all other constituents in the container by percentage.
-
An indication of the hazards (e.g., "Irritant," "Harmful," "Flammable"). Using GHS pictograms is a best practice.[15]
-
The following diagram illustrates the critical decision points from waste generation to final disposal readiness.
Caption: Decision-making process for handling hazardous chemical waste.
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) The EPA allows for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13][16]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste. This is typically a designated spot within a chemical fume hood or a secondary containment tray in a specified cabinet.[13][14]
-
Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste.[13] Leaving a funnel in the container is a common but serious violation.
-
Storage: If the waste is flammable, the SAA should be within a flammable storage cabinet.[14] Store containers away from heat, sparks, or open flames.[17]
-
Time and Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once a container is full, it must be moved to a Central Accumulation Area (CAA) within 72 hours.[13][14]
This diagram shows the physical progression of waste from its point of origin to its final hand-off to safety professionals.
Caption: Workflow for hazardous waste from lab to final disposal.
Step 5: Arrange for Final Disposal The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.
-
Institutional Procedures: Every research institution has a dedicated Environmental Health & Safety (EH&S) or equivalent department. You must follow your specific facility's protocol for requesting a chemical waste pickup.[13]
-
Documentation: Complete any required forms, such as a "Chemical Waste Pickup Form," accurately and completely.[13] This documentation is essential for regulatory compliance and ensures the waste hauler has a correct manifest.
-
Professional Disposal: The EH&S department will consolidate waste in a Central Accumulation Area (CAA) before it is transported off-site by a licensed hazardous waste disposal company for final treatment, which may include incineration at high temperatures.[14][18]
By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect the scientific community and the environment.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- Laboratory Waste Disposal Safety Protocols.
- The Laboratory Standard. Office of Clinical and Research Safety.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Laboratory Waste Management: The New Regulations.
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Laboratories - Overview.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Safety Data Sheet for Pyridine. KISHIDA CHEMICAL CO., LTD.
- Standard Operating Procedures for Pyridine.
- Safety Data Sheet for Pyrazolo[1,5-a]pyridine. Thermo Fisher Scientific.
- Safety Data Sheet for Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants. MDPI.
- Safety Data Sheet for 2-Methylpyridine. Sigma-Aldrich.
- Safety Data Sheet for 3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID. CymitQuimica.
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Safety Data Sheet for Ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxyl
- Safety Data Sheet for 2-(Methylamino)pyridine. Spectrum Chemical.
- Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. In-Tech Open.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. danielshealth.com [danielshealth.com]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 10. nps.edu [nps.edu]
- 11. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. research.columbia.edu [research.columbia.edu]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. medlabmag.com [medlabmag.com]
- 16. epa.gov [epa.gov]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
